molecular formula C17H26O3 B12289700 3-Acetoxy-4-cadinen-8-one

3-Acetoxy-4-cadinen-8-one

Cat. No.: B12289700
M. Wt: 278.4 g/mol
InChI Key: BJLBGEPDNAWIIP-UHFFFAOYSA-N
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Description

3-Acetoxy-4-cadinen-8-one is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl) acetate

InChI

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3

InChI Key

BJLBGEPDNAWIIP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-4-cadinen-8-one is a naturally occurring sesquiterpenoid compound isolated from the invasive plant species Eupatorium adenophorum. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its isolation, and a summary of its known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by its synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, is a member of the cadinene class of sesquiterpenoids. Its chemical structure is characterized by a bicyclic carbon skeleton with an acetoxy group at position 3, a double bond between carbons 4 and 5, and a ketone group at position 8.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name --INVALID-LINK--PubChem
Synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone[1]
CAS Number 923950-05-4ChemSrc
Molecular Formula C₁₇H₂₆O₃PubChem
Molecular Weight 278.39 g/mol PubChem
Appearance Crystalline solidBOC Sciences
Purity >95% (Commercially available)BOC Sciences

Isolation and Characterization

Natural Source

This compound is a constituent of the plant Eupatorium adenophorum (also known as Ageratina adenophora), a member of the Asteraceae family.[1] This plant is a well-known invasive species and has been a source for the isolation of various bioactive secondary metabolites.

Experimental Protocol: Isolation
  • Extraction: The air-dried and powdered aerial parts of the plant are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the original publication holds the primary data, the following represents expected and reported spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected signals for methyl groups (singlets and doublets), methylene (B1212753) and methine protons, a proton adjacent to the acetoxy group, and olefinic protons.
¹³C NMR Expected signals for carbonyl carbons (ketone and ester), olefinic carbons, carbons bearing oxygen, and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight (278.1882 for C₁₇H₂₆O₃) and characteristic fragmentation patterns.

Biological Activity

The biological activities of Eupatorium adenophorum extracts have been widely reported, exhibiting anti-inflammatory, antimicrobial, and cytotoxic effects.[2] However, studies on the specific bioactivity of purified this compound are limited.

Immunotoxicity

A study investigating the immunotoxicity of sesquiterpenes from E. adenophorum in mice provided specific data for 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (this compound).

Table 3: Acute Toxicity Data in Mice

CompoundParameterValueSource
2-deoxo-2-(acetyloxy)-9-oxoageraphoroneLD₅₀ (male mice)926 mg/kg body weight[3]

The study also reported that a sub-acute dose of 75 mg/kg was considered to be within safe parameters.[3]

Potential Applications

Given the known biological activities of other cadinene sesquiterpenes and extracts from E. adenophorum, this compound represents a molecule of interest for further investigation in the following areas:

  • Anti-inflammatory agent: Many sesquiterpenoids exhibit anti-inflammatory properties.

  • Antimicrobial agent: The parent plant has traditional uses as an antimicrobial.

  • Cytotoxic agent: Further screening against various cancer cell lines could reveal potential anticancer activity.

Potential_Applications A This compound B Further Research A->B C Anti-inflammatory B->C D Antimicrobial B->D E Cytotoxic B->E

Caption: Potential research directions for this compound.

Conclusion

This compound is a readily available natural product from the invasive plant E. adenophorum. While its chemical properties are well-defined, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The available toxicity data suggests a moderate safety profile, warranting further investigation into its potential therapeutic applications. This guide serves as a starting point for researchers to explore the pharmacological potential of this interesting sesquiterpenoid.

References

Isolating 3-Acetoxy-4-cadinen-8-one from Eupatorium adenophorum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one from the invasive plant species Eupatorium adenophorum, also known as Crofton weed. This document details the necessary experimental protocols, presents key data in a structured format, and illustrates a potential biological signaling pathway associated with the cytotoxic effects of related sesquiterpenoids.

Introduction

Eupatorium adenophorum Spreng. (syn. Ageratina adenophora) of the Asteraceae family is a plant rich in various secondary metabolites, including a diverse array of sesquiterpenoids. Among these are cadinane-type sesquiterpenes, which have garnered scientific interest due to their potential biological activities, including antifungal and cytotoxic properties. This compound is a specific cadinane (B1243036) sesquiterpenoid that has been identified as a constituent of this plant.[1][2][3] The isolation and characterization of such compounds are crucial first steps in the exploration of their therapeutic potential. This guide synthesizes methodologies reported in the literature to provide a detailed protocol for the extraction and purification of this compound.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of cadinane sesquiterpenes from Eupatorium adenophorum.

Plant Material Collection and Preparation

Fresh leaves of Eupatorium adenophorum are collected and authenticated. The leaves are then washed thoroughly to remove any debris, shade-dried at room temperature for several days, and subsequently ground into a coarse powder.

Extraction

A Soxhlet extraction apparatus is typically employed for the efficient extraction of the desired compounds.

  • Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.

  • Solvent: Ethyl acetate (B1210297) or 95% Ethanol (B145695).[4][5]

  • Procedure:

    • A known quantity of the powdered leaf material (e.g., 1000 g) is packed into a thimble and placed in the Soxhlet extractor.

    • The round bottom flask is filled with the extraction solvent (e.g., 2 L of ethyl acetate).

    • The extraction is carried out for a sufficient duration (e.g., 48-72 hours) until the solvent in the siphon tube runs clear.

    • The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The percentage yield of the crude extract can be calculated. For example, successive solvent extraction has been reported to yield 0.856% for petroleum ether, 3.856% for chloroform, and 6.053% for ethanol extracts.[6]

Fractionation and Purification

The crude extract is subjected to column chromatography for the separation of its constituents.

  • Adsorbent: Silica (B1680970) gel (100-200 mesh).

  • Elution Solvents: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • A slurry of silica gel in n-hexane is packed into a glass column.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with solvent mixtures of increasing polarity, starting with pure n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions exhibiting similar TLC profiles are pooled together.

Isolation by Preparative Thin Layer Chromatography (pTLC)

Fractions containing the target compound are further purified using preparative TLC.

  • Plates: Silica gel 60 F254 pre-coated plates (20 x 20 cm).

  • Developing Solvent: A suitable mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v), optimized based on analytical TLC.

  • Procedure:

    • The partially purified fraction is dissolved in a minimal amount of a suitable solvent and applied as a narrow band onto the pTLC plate.

    • The plate is developed in a chromatography chamber saturated with the developing solvent.

    • After development, the plate is air-dried, and the bands are visualized under UV light (254 nm).

    • The band corresponding to this compound is marked, scraped from the plate, and the compound is eluted from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.

    • The solvent is then evaporated to yield the purified compound.

Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₂₆O₃[2][3]
Molecular Weight278.39 g/mol [2][3]
AppearanceNot explicitly stated, likely a colorless oil or crystalline solid
CAS Number923950-05-4[2][3]
Spectroscopic Data for this compound (Representative Values)
¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
~5.8-6.0 (olefinic H)~200-210 (C=O, ketone)
~5.0-5.2 (olefinic H)~170 (C=O, ester)
~4.8-5.0 (H-C-O)~140-150 (olefinic C)
~2.1 (s, 3H, -OCOCH₃)~120-130 (olefinic C)
~0.8-1.2 (m, methyl groups)~70-80 (C-O)
~20-50 (aliphatic C)
~21 (-OCOCH₃)
Antifungal Activity of Cadinane Sesquiterpenes from E. adenophorum

While specific bioactivity data for this compound is limited, other cadinane sesquiterpenes isolated from the same plant have demonstrated significant antifungal properties.

CompoundFungal StrainED₅₀ (μg/mL)Reference
Cadinan-3-ene-2,7-dioneSclerotium rolfsii181.60 ± 0.58[4][5]
Cadinan-3-ene-2,7-dioneRhizoctonia solani189.74 ± 1.03[4][5]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Eupatorium adenophorum.

experimental_workflow plant Eupatorium adenophorum (Leaves) powder Drying and Grinding plant->powder extraction Soxhlet Extraction (Ethyl Acetate/Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_compound This compound ptlc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Caption: Isolation workflow for this compound.

Representative Signaling Pathway for Sesquiterpenoid Cytotoxicity

While the specific signaling pathway for this compound has not been elucidated, many sesquiterpenoids from the Asteraceae family are known to induce cytotoxicity in cancer cells through the modulation of key signaling pathways, such as those involving MAPK and NF-κB, leading to apoptosis.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sesquiterpenoid Sesquiterpenoid (e.g., this compound) mapk MAPK Pathway sesquiterpenoid->mapk nfkb IKK sesquiterpenoid->nfkb ap1 AP-1 mapk->ap1 ikb IκB nfkb->ikb Phosphorylation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc ikb->p65_p50 Release pro_survival Pro-survival Genes (e.g., Bcl-2) p65_p50_nuc->pro_survival ap1->pro_survival apoptosis Apoptosis pro_survival->apoptosis

Caption: Hypothetical cytotoxic signaling pathway of sesquiterpenoids.

References

In-Depth Technical Guide: 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 923950-05-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cadinane (B1243036) sesquiterpenoid, 3-Acetoxy-4-cadinen-8-one. This document consolidates available data on its chemical properties, natural sourcing, and biological activities, with a focus on experimental details and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

This compound, a sesquiterpenoid of the cadinane subclass, has been isolated from the invasive plant species Eupatorium adenophorum. It is also referred to in scientific literature by its synonym, 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA).

PropertyValueReference
CAS Number 923950-05-4N/A
Molecular Formula C₁₇H₂₆O₃N/A
Molecular Weight 278.39 g/mol N/A
Synonym 2-deoxo-2-(acetyloxy)-9-oxoageraphorone (DAOA)
Natural Source Eupatorium adenophorum (flowers)[1]

Experimental Protocols

Isolation from Eupatorium adenophorum

The following protocol is based on the methodology described by Ding and Ding (1999) for the isolation of cadinane derivatives from the flowers of Eupatorium adenophorum[1].

1. Extraction:

  • Air-dried and powdered flowers of Eupatorium adenophorum are exhaustively extracted with petroleum ether at room temperature.

  • The solvent is removed under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of petroleum ether and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing the compound of interest are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

4. Structure Elucidation:

  • The structure of the isolated compound is determined by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC).

Biological Activity and Toxicology

Research has indicated that this compound (as DAOA) exhibits immunotoxic effects. A study investigating its toxicity in mice provided the following quantitative data.

AssaySpeciesValueReference
Median Lethal Dose (LD₅₀) Male Mice926 mg/kg body weight[1]
Sub-acute Toxicity MiceA dose of 75 mg/kg was found to be approximately or totally safe.[1]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, sesquiterpenoids, in general, are known to modulate various intracellular signaling cascades. Based on existing literature for related compounds, potential pathways of interest for future investigation include the NF-κB and MAPK signaling pathways, which are crucial in inflammatory and immune responses. Nardosinone-type sesquiterpenes, for example, have been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK pathways in microglial cells[2].

Visualizations

experimental_workflow start Air-dried flowers of Eupatorium adenophorum extraction Exhaustive extraction with petroleum ether start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions purification Preparative TLC / Repeated Column Chromatography fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation (MS, ¹H-NMR, ¹³C-NMR, 2D-NMR) pure_compound->elucidation

Isolation workflow for this compound.

potential_signaling_pathway cluster_downstream Potential Downstream Effects compound This compound nfkb NF-κB Pathway compound->nfkb Modulates mapk MAPK Pathway compound->mapk Modulates cell_membrane Cell Membrane inflammation Modulation of Inflammatory Response nfkb->inflammation mapk->inflammation apoptosis Induction of Apoptosis mapk->apoptosis

Hypothesized signaling pathways for this compound.

References

A Proposed Framework for the Preliminary Biological Activity Screening of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

To date, the specific biological activities of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one, isolated from Eupatorium adenophorum, have not been extensively reported in scientific literature. However, extracts of E. adenophorum have demonstrated a wide range of pharmacological properties, including cytotoxic, antimicrobial, and anti-inflammatory effects, largely attributed to their rich content of terpenoids and phenolic compounds.[1][2][3][4][5] This technical guide outlines a proposed comprehensive framework for the preliminary in vitro biological activity screening of this compound. The methodologies detailed herein provide robust and standardized protocols for assessing its antiproliferative, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic promise of this natural compound.

Proposed Antiproliferative Activity Screening

The antiproliferative potential of this compound can be determined using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9]

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Doxorubicin or a similar standard anticancer drug is used as a positive control. Untreated cells serve as a negative control.

  • Incubation: The treated plates are incubated for 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting a dose-response curve of cell viability against the compound concentration.

Data Presentation: Antiproliferative Activity

The quantitative results from the MTT assay should be summarized in a table for clear comparison.

CompoundCell LineIC₅₀ (µM) ± SD
This compoundHeLa[Hypothetical Value]
This compoundMCF-7[Hypothetical Value]
This compoundA549[Hypothetical Value]
Doxorubicin (Control)HeLa[Hypothetical Value]
Doxorubicin (Control)MCF-7[Hypothetical Value]
Doxorubicin (Control)A549[Hypothetical Value]
Table 1: Hypothetical IC₅₀ values for this compound against various cancer cell lines.

Visualization: Antiproliferative Screening Workflow

antiproliferative_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture Human Cancer Cell Lines seed Seed Cells into 96-Well Plates culture->seed treat Treat Cells with Compound/Controls seed->treat prep_compound Prepare Serial Dilutions of Compound prep_compound->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 Values measure->calculate anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_mixture Prepare Reaction Mixture (Albumin, PBS, Compound) incubate_37 Incubate at 37°C for 15 min prep_mixture->incubate_37 prep_controls Prepare Controls (Vehicle, Standard Drug) prep_controls->incubate_37 heat_denature Induce Denaturation by Heating at 70°C incubate_37->heat_denature cool Cool Mixtures to Room Temperature heat_denature->cool measure Measure Absorbance (Turbidity) at 660 nm cool->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

References

The Therapeutic Potential of Cadinane Sesquiterpenes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cadinane (B1243036) sesquiterpenes, a diverse class of bicyclic secondary metabolites ubiquitously found in higher plants, fungi, and marine organisms, have emerged as a promising source of novel therapeutic agents. Characterized by the cadinane carbon skeleton, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the potential therapeutic applications of cadinane sesquiterpenes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic leads.

Anticancer Activity

Cadinane sesquiterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of various cadinane sesquiterpenes has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCancer Cell LineIC50 (µM)Reference
Cadinane-type Sesquiterpenoids (1b, 2b, 4, 6, 8)HepG2 (Hepatocellular carcinoma)3.5 - 6.8[1]
Huh7 (Hepatocellular carcinoma)3.5 - 6.8[1]
Amorphaenes (1, 5, 8, 13, 16)PDAC (Pancreatic ductal adenocarcinoma)13.1 ± 1.5 - 28.6 ± 2.9[2]
δ-CadineneOVCAR-3 (Ovarian cancer)Dose-dependent inhibition[3]
Compound 4 (from Eupatorium adenophorum)HCT-8 (Colon cancer)Not specified[4]
Bel-7402 (Hepatocellular carcinoma)Not specified[4]
A2780 (Ovarian cancer)Not specified[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cadinane sesquiterpene and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Cadinane sesquiterpenes often exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation. One of the primary mechanisms is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][6][7] For instance, δ-cadinene has been shown to induce apoptosis in ovarian cancer cells by triggering the caspase cascade.[3]

Cadinane Cadinane Sesquiterpenes ROS ↑ Reactive Oxygen Species (ROS) Cadinane->ROS Bax ↑ Bax Cadinane->Bax Bcl2 ↓ Bcl-2 Cadinane->Bcl2 CellCycleArrest Cell Cycle Arrest (G1 phase) Cadinane->CellCycleArrest Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer mechanism of cadinane sesquiterpenes via apoptosis induction.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Cadinane sesquiterpenes have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of cadinane sesquiterpenes has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM)Reference
Phacadinane ARAW 264.73.88 ± 0.58[8]
Phacadinane BRAW 264.72.25 ± 0.71[8]
Mappianiodene (and 7 analogues)Not specifiedEquivalent to hydrocortisone[9]
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured indirectly by quantifying the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate to allow for adherence.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the cadinane sesquiterpene for a defined period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cadinane sesquiterpenes are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] These pathways are crucial for the expression of pro-inflammatory genes, including those encoding for iNOS and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (such as ERK, JNK, and p38), cadinane sesquiterpenes can suppress the production of inflammatory mediators like NO and prostaglandins.[10]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Cadinane Cadinane Sesquiterpenes Cadinane->MAPK Cadinane->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes

Inhibition of NF-κB and MAPK signaling by cadinane sesquiterpenes.

Antimicrobial and Antiviral Activities

Cadinane sesquiterpenes have also been investigated for their potential to combat infectious diseases, demonstrating activity against a range of bacteria, fungi, and viruses.

Quantitative Data on Antimicrobial and Antiviral Activity
Compound/ExtractTarget OrganismActivity (MIC/EC50)Reference
Mappianiodene (and 7 analogues)HIV-1 Reverse TranscriptaseEC50: 0.17 - 9.28 µM[9]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Assay

This assay evaluates the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus.

Principle: The assay measures the incorporation of a labeled nucleotide (e.g., digoxigenin-labeled dUTP) into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated label is quantified, typically through an ELISA-based method.

Methodology:

  • Reaction Setup: In a microtiter plate, combine the HIV-1 RT enzyme, the template-primer hybrid (poly(A)·oligo(dT)), a mixture of nucleotides including the labeled dUTP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for DNA synthesis.

  • Capture and Detection: The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a chromogenic substrate.

  • Absorbance Measurement: The color development is measured spectrophotometrically.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in signal compared to the control (no inhibitor). The EC50 value, the concentration of the compound that inhibits RT activity by 50%, is then determined.

Experimental Workflow for Isolation and Bioactivity Screening

The discovery of novel bioactive cadinane sesquiterpenes typically follows a systematic workflow involving extraction, isolation, structural elucidation, and bioactivity screening.

PlantMaterial Plant/Fungal/Marine Source Material Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Bioassay ActiveFraction Active Fraction(s) Bioassay->ActiveFraction Isolation Isolation of Pure Compounds (e.g., HPLC, Prep-TLC) ActiveFraction->Isolation PureCompound Pure Cadinane Sesquiterpene Isolation->PureCompound StructureElucidation Structure Elucidation (NMR, MS, X-ray) PureCompound->StructureElucidation DoseResponse Dose-Response & IC50/EC50 Determination PureCompound->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

General workflow for the isolation and bioactivity screening of cadinane sesquiterpenes.

Conclusion and Future Directions

Cadinane sesquiterpenes represent a valuable and largely untapped resource for the discovery of new drugs. Their diverse and potent biological activities, particularly in the areas of oncology and inflammation, warrant further investigation. Future research should focus on:

  • Lead Optimization: Chemical modification of promising cadinane sesquiterpene scaffolds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

  • Target Identification: Elucidation of the specific molecular targets of bioactive cadinane sesquiterpenes to gain a deeper understanding of their mechanisms of action.

  • Synergistic Studies: Investigation of the potential for cadinane sesquiterpenes to be used in combination with existing therapies to enhance efficacy and overcome drug resistance.

The continued exploration of this fascinating class of natural products holds significant promise for the development of the next generation of therapeutic agents.

References

The Bioactive Potential of Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of sesquiterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Sesquiterpenoids, a class of 15-carbon isoprenoids, are among the most abundant and structurally diverse secondary metabolites found in the plant kingdom. Their complex chemical architectures have positioned them as a rich source of bioactive compounds with significant therapeutic potential. This guide delves into the scientific literature to provide a detailed review of their multifaceted biological activities, offering a valuable resource for those engaged in natural product-based drug discovery and development.

Quantitative Bioactivity Data of Selected Sesquiterpenoids

The following tables summarize the in vitro bioactivity of prominent sesquiterpenoids across various therapeutic areas, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Sesquiterpenoids (IC50 values in µM)

SesquiterpenoidCancer Cell LineIC50 (µM)Reference(s)
Parthenolide (B1678480) A549 (Lung Carcinoma)4.3[1]
TE671 (Medulloblastoma)6.5[1]
HT-29 (Colon Adenocarcinoma)7.0[1]
SiHa (Cervical Cancer)8.42[2]
MCF-7 (Breast Cancer)9.54[2]
GLC-82 (Non-small Cell Lung Cancer)6.07[3]
PC-3 (Prostate Cancer)2.7[4]
DU145 (Prostate Cancer)4.7[4]
Zerumbone HepG2 (Liver Cancer)6.20 µg/mL[5]
HeLa (Cervical Cancer)6.4 µg/mL[5]
MCF-7 (Breast Cancer)23.0 µg/mL[5]
MDA-MB-231 (Breast Cancer)24.3 µg/mL[5]
Hep-2 (Laryngeal Carcinoma)15[6]
HCT116 (Colon Cancer)8.9 µg/mL (24h)[7]
β-Caryophyllene T24 (Bladder Cancer)40 µg/mL[8]
5637 (Bladder Cancer)40 µg/mL[8]
HCT-116 (Colon Cancer)19[8]
MG-63 (Bone Cancer)20[8]
PANC-1 (Pancreatic Cancer)27[8]
β-Caryophyllene Oxide A549 (Lung Cancer)124.1 µg/mL[9]

Table 2: Anti-inflammatory Activity of Sesquiterpenoids (IC50 values)

SesquiterpenoidAssayCell Line/SystemIC50Reference(s)
Dehydrocostus Lactone NLRP3 Inflammasome InhibitionMouse/Human Macrophages25.44 nM[10]
NO ProductionRAW264.7 Macrophages2.283 µM[11]
Costunolide STAT3 Activation (IL-6 induced)THP-1 Cells10 µM[5]

Table 3: Antimicrobial Activity of Sesquiterpenoids (MIC values)

SesquiterpenoidMicroorganismMICReference(s)
Artemisinin Bacillus subtilis0.09 mg/mL[12]
Staphylococcus aureus0.09 mg/mL[12]
Salmonella sp.0.09 mg/mL[12]
Staphylococcus aureus8 µg/mL[13]
Vibrio cholerae3.13 µg/mL[14]
α-Bisabolol Propionibacterium acnes75 µg/mL[15]
Staphylococcus epidermidis37.5 µg/mL[15]
Staphylococcus aureus150 µg/mL[15]
Candida albicans36 mM[16]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this review, enabling researchers to replicate and build upon existing findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the sesquiterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate for 15-30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that prevents visible microbial growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the sesquiterpenoid in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Core Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their diverse biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for several bioactive sesquiterpenoids.

Inhibition of the NF-κB Signaling Pathway by Parthenolide

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Parthenolide, a sesquiterpene lactone, is a well-characterized inhibitor of this pathway.

NFkB_Pathway cluster_inactive Cytoplasm (Inactive State) TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB (Phosphorylated) IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Induces Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits

Parthenolide inhibits the IKK complex, preventing NF-κB activation.

Parthenolide directly targets and inhibits the IκB kinase (IKK) complex, specifically IKKβ.[4][12][13][17][18] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[13][19]

Modulation of MAPK and PI3K/Akt Signaling by Zerumbone and β-Caryophyllene

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial for cell proliferation, survival, and differentiation. Various sesquiterpenoids have been shown to modulate these pathways.

MAPK_PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras p38 p38 MAPK RTK->p38 JNK JNK RTK->JNK PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Prolif Cell Proliferation & Survival ERK->Cell_Prolif Inflammation Inflammation p38->Inflammation JNK->Inflammation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Cell_Prolif Zerumbone Zerumbone Zerumbone->p38 Inhibits Phosphorylation b_Caryophyllene β-Caryophyllene b_Caryophyllene->PI3K Activates

Zerumbone inhibits p38 MAPK, while β-caryophyllene activates PI3K/Akt.

Zerumbone has been shown to inhibit the phosphorylation of p38 MAPK and JNK, thereby reducing the production of pro-inflammatory cytokines.[3][8][15][20] This inhibition contributes to its anti-inflammatory and anticancer effects. In contrast, β-caryophyllene has been reported to activate the PI3K/Akt signaling pathway, which can promote cell survival and is implicated in its neuroprotective effects.[21][22][23][24]

Regulation of STAT3 and Nrf2 Pathways by Costunolide and Nootkatone (B190431)

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are critical in cell proliferation and the antioxidant response, respectively.

STAT3_Nrf2_Pathway cluster_stat3 STAT3 Pathway cluster_nrf2 Nrf2 Pathway Cytokine Cytokine (e.g., IL-6) Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 Nucleus_S Nucleus p_STAT3->Nucleus_S Translocation Gene_exp_S Target Gene Expression (Proliferation) Nucleus_S->Gene_exp_S Induces Costunolide Costunolide Costunolide->STAT3 Inhibits Phosphorylation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Dissociates Keap1 Keap1 Proteasome_N Proteasome Keap1->Proteasome_N Degradation Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Nucleus_N Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_exp_N Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_exp_N Induces Nootkatone Nootkatone Nootkatone->Nrf2 Activates

Costunolide inhibits STAT3, while nootkatone activates the Nrf2 pathway.

Costunolide has been demonstrated to inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in tumor cell proliferation and survival.[1][5][9][25] This inhibition is a key mechanism behind its anticancer activity. On the other hand, nootkatone has been shown to activate the Nrf2 pathway.[19][26][27][28][29] Nrf2 is a master regulator of the antioxidant response, and its activation by nootkatone leads to the expression of antioxidant enzymes, contributing to its neuroprotective effects.

Conclusion and Future Perspectives

Sesquiterpenoids represent a vast and largely untapped reservoir of bioactive molecules with significant potential for the development of new therapeutics. Their diverse chemical structures and varied mechanisms of action make them attractive candidates for addressing a wide range of diseases, from cancer to neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for further research into this promising class of natural products. Future efforts should focus on the semi-synthetic modification of promising sesquiterpenoid scaffolds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of novel sesquiterpenoid-based drugs. As our knowledge of these complex natural products continues to expand, so too will their potential to contribute to the future of medicine.

References

Methodological & Application

Topic: Development of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantification of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a large class of C15 isoprenoids, are of significant interest in the pharmaceutical and phytochemical fields due to their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Accurate and reliable quantification of these compounds in various matrices, such as plant extracts and biological fluids, is essential for quality control, pharmacokinetic studies, and the standardization of herbal products.[1][4] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose, offering a balance of selectivity, sensitivity, and accessibility.[5][6]

This application note provides a comprehensive protocol for developing a robust HPLC-UV method for the separation and quantification of sesquiterpenoids. It covers sample preparation, chromatographic conditions, method validation, and data analysis, designed to be adaptable for various sesquiterpenoid structures.

Principle of the Method

The methodology utilizes Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their polarity.[4] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][7] Sesquiterpenoids in the sample are separated based on their differential partitioning between these two phases.[4] Detection and subsequent quantification are achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance.[4] For sesquiterpenoids lacking strong chromophores, detection at lower UV wavelengths (200-220 nm) is often necessary.[5]

Experimental Workflow

The overall process for developing and implementing the HPLC-UV method is outlined below.

HPLC-UV Method Development Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Quantification Sample Sample Collection (e.g., Plant Material) Extraction Extraction of Sesquiterpenoids (Maceration, Sonication, etc.) Sample->Extraction Filtration Filtration & Cleanup (0.22/0.45 µm Filter, SPE) Extraction->Filtration HPLC HPLC-UV Analysis (C18 Column, Gradient Elution) Filtration->HPLC Validation Method Validation (Linearity, Accuracy, Precision) HPLC->Validation Quantification Quantification (External Standard Curve) Validation->Quantification Data Data Reporting Quantification->Data

Caption: A generalized workflow for the quantification of sesquiterpenoids using HPLC-UV.

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • pH meter.

    • Vortex mixer.

    • Centrifuge.[8]

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[4][8]

  • Reagents and Standards:

    • HPLC grade acetonitrile, methanol, and water.[4]

    • Analytical grade formic acid or phosphoric acid.[1][4]

    • Certified reference standards of the target sesquiterpenoid(s) (purity ≥98%).[4]

    • Plant material or other sample matrix.

Sample Preparation Protocol

Effective sample preparation is crucial to remove interferences and protect the HPLC column.[9][10]

  • Extraction from Plant Material:

    • Accurately weigh about 1.0 g of dried, powdered plant material.

    • Add 20 mL of an appropriate extraction solvent (e.g., methanol, ethanol, or acetonitrile).[4][11] An optimized method for some sesquiterpenes involves refluxing at 70°C for 3 hours with aqueous ethanol.[1][12]

    • Extract using an ultrasonic bath for 30-60 minutes or macerate for 24 hours with occasional shaking.[4][11]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the residue for exhaustive extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase.[4]

  • Filtration:

    • Filter the reconstituted sample solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial before injection.[8][13] This step is critical to remove particulates and prevent column clogging.[10]

Standard Solution Preparation Protocol
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of the sesquiterpenoid reference standard.

    • Dissolve it in 10 mL of HPLC grade methanol or acetonitrile in a volumetric flask.[4]

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of at least five calibration standards.

    • A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.[4][14]

HPLC-UV System Configuration and Analysis

The following table summarizes typical starting conditions for method development. These parameters should be optimized for the specific analytes of interest.

ParameterRecommended ConditionRationale / Notes
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Widely applicable for moderately polar compounds like sesquiterpenoids.[3][4][15]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better resolution. Formic acid improves peak shape and suppresses ionization.[1][12]
Elution Mode Gradient ElutionOften necessary to resolve multiple sesquiterpenoids in complex mixtures like plant extracts.[1][16] A typical gradient might run from 20% to 80% B over 30 minutes.[1][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column. Adjust as needed based on column dimensions and pressure limits.[3][16]
Column Temperature 25-30 °CMaintaining a constant temperature ensures reproducible retention times.[16]
Injection Volume 10-20 µLStandard volume; can be adjusted based on sample concentration and sensitivity requirements.[17][18]
Detection Wavelength 210 nm, 220 nm, or 254 nmMany sesquiterpenoids lack strong chromophores and absorb at low UV wavelengths.[3][5] Use a DAD to screen for the optimal wavelength (λmax).
Method Validation Protocol

To ensure the method is reliable and accurate, it must be validated according to ICH guidelines.[4]

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.[2][3]

  • Specificity: Analyze a blank matrix sample (e.g., an extract from a plant known not to contain the analyte) to ensure no interfering peaks are present at the retention time of the target sesquiterpenoid.[2]

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the standard (low, medium, and high levels). The recovery should typically be within 95-105%.[2][19]

  • Precision:

    • Intra-day precision (Repeatability): Analyze replicate injections of a quality control sample during the same day.

    • Inter-day precision (Intermediate Precision): Analyze the sample on different days.

    • The relative standard deviation (RSD) for both should be < 3%.[3][19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[2][19]

Quantitative Data and Results

The concentration of the sesquiterpenoid in the sample is calculated using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the peak area of the analyte.[4]

Table 1: Example HPLC-UV Conditions for Sesquiterpenoid Analysis
Sesquiterpenoid(s)ColumnMobile PhaseFlow RateDetection (UV)Reference
Parthenin, CoronopilinSilica (Normal Phase) (250 x 4 mm, 5 µm)Isopropyl alcohol:Hexane (15:85)-205 nm[2]
Alantolactone, IsoalantolactoneC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (55:45)1.0 mL/min210 nm[3]
Desoxo-narchinol A, NardosinonediolC18A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)-254 nm[1][12]
13-HydroxygermacroneC18Acetonitrile and Water with acidic modifier-Optimized λmax[4]
Table 2: Typical Method Validation Performance Data
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 95.0% – 105.0%
Precision (RSD) ≤ 3.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1

Application in Drug Discovery: Sesquiterpenoids and Cellular Signaling

Sesquiterpenoids often exert their therapeutic effects by modulating cellular signaling pathways. For drug development professionals, understanding these mechanisms is key. For example, a sesquiterpenoid lactone might inhibit the pro-inflammatory NF-κB pathway.

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_active p50/p65 (Active NF-κB) NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Sesquiterpenoid Sesquiterpenoid Lactone Sesquiterpenoid->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpenoid lactone.

Conclusion

This application note details a systematic approach to developing a reliable and robust HPLC-UV method for the quantification of sesquiterpenoids. The provided protocols for sample preparation, chromatographic analysis, and method validation serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development. By adapting and optimizing the outlined conditions, this method can be successfully applied to a wide variety of sesquiterpenoids in diverse sample matrices, ensuring accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Studies with 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid of scientific interest, isolated from plant species such as Eupatorium adenophorum. Sesquiterpenoids, a large class of naturally occurring compounds, are known for a wide range of biological activities, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the proper dissolution of this compound to ensure reproducible and reliable results in in vitro experimental settings. Due to its hydrophobic nature, careful consideration of the solvent and handling procedures is crucial for maintaining the compound's stability and bioavailability in cell-based assays and other in vitro models.

Data Presentation

The physicochemical properties of this compound are summarized in the table below. These characteristics, particularly the high LogP value, indicate poor water solubility and highlight the necessity of using an organic solvent for the preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃N/A
Molecular Weight 278.39 g/mol N/A
Appearance Crystalline solid[1]
LogP 3.42N/A
Primary Solvent Dimethyl Sulfoxide (DMSO)N/A
Storage Conditions Store at -20°C for long-term stability. Protect from light and moisture.N/A

Experimental Protocol: Dissolving this compound for In Vitro Assays

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for in vitro experiments.

Materials:

  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator (optional)

  • Appropriate cell culture medium or assay buffer

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

  • Calculate the required mass: Based on the molecular weight of this compound (278.39 g/mol ), calculate the mass needed to prepare the desired volume and concentration of the stock solution.

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 278.39 g/mol * (1000 mg / 1 g) = 2.78 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If the compound does not dissolve completely at room temperature, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

Part 2: Preparation of Working Solutions

  • Thaw the stock solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture or assay system is kept at a low, non-toxic level, typically ≤ 0.5% (v/v) . Higher concentrations of DMSO can have cytotoxic effects and may interfere with experimental results. Calculate the dilution factor accordingly.

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution. If this is added directly to the cells, the final DMSO concentration would be 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself. This allows for the assessment of any effects caused by the solvent.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential precipitation of the compound in the aqueous medium.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Gentle Warming add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Medium/Buffer thaw->dilute control Prepare Vehicle Control thaw->control add_to_assay Add to Assay System dilute->add_to_assay control->add_to_assay

Caption: Workflow for preparing this compound solutions.

signaling_pathway_placeholder A This compound B Target Protein/Pathway A->B Interaction C Cellular Response B->C Signaling Cascade

Caption: Putative signaling interaction of this compound.

References

Application Notes and Protocols for Molecular Docking of 3-Acetoxy-4-cadinen-8-one with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound isolated from Eupatorium adenophorum.[1][2] This plant has a history of use in traditional medicine for various ailments, including inflammation and wound healing.[3][4][5] Scientific studies have indicated that extracts from Eupatorium adenophorum possess anti-inflammatory, antimicrobial, and cytotoxic properties.[3][6][7] Sesquiterpenes, a major class of compounds in this plant, are often responsible for its biological activities.[3]

Given the traditional use of the plant for inflammatory conditions and the known anti-inflammatory potential of sesquiterpenoids, this document provides a detailed protocol for investigating the interaction of this compound with Cyclooxygenase-2 (COX-2) using molecular docking. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a major target for anti-inflammatory drug development. This protocol outlines the necessary steps for in silico analysis, from protein and ligand preparation to docking simulation and results interpretation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data from a molecular docking study of this compound and a known COX-2 inhibitor (Celecoxib) with human COX-2.

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5-9.2TYR355, ARG513, VAL523, SER5301 (with SER530)
Celecoxib (Control)-10.2-11.5ARG120, TYR355, GLU524, SER5302 (with ARG120, SER530)

Experimental Protocols

This section details the methodology for performing a molecular docking study of this compound with human COX-2.

1. Software and Hardware Requirements:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and for performing the docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • A computer with sufficient processing power for running the docking simulations.

2. Preparation of the Protein (COX-2):

  • Retrieve the Protein Structure: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB) (e.g., PDB ID: 5KIR).

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera).

    • Remove the co-crystallized ligand, water molecules, and any other heteroatoms that are not part of the protein.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

3. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a chemical drawing tool (e.g., ChemDraw) and then converted to a 3D structure.

  • Prepare the Ligand:

    • Open the ligand file in MGL-Tools.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

4. Molecular Docking Procedure:

  • Grid Box Generation:

    • Load the prepared protein and ligand PDBQT files into AutoDockTools.

    • Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of COX-2. This can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.

  • Docking with AutoDock Vina:

    • Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

5. Analysis of Results:

  • Visualize Docking Poses: Load the protein PDBQT file and the output ligand PDBQT file into a visualization tool like PyMOL or Chimera.

  • Analyze Interactions: Examine the top-ranked binding poses of this compound within the active site of COX-2. Identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

  • Compare with Control: Compare the docking score and binding interactions of this compound with those of a known COX-2 inhibitor (e.g., Celecoxib) docked under the same conditions.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (PDBQT) Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Generation->Run_Docking Pose_Visualization Visualize Poses Run_Docking->Pose_Visualization Interaction_Analysis Analyze Interactions Pose_Visualization->Interaction_Analysis

Caption: Molecular Docking Workflow Diagram.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 catalysis COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: COX-2 Signaling Pathway Inhibition.

References

Application Notes & Protocols for In Vivo Evaluation of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid, a class of natural products known for a variety of pharmacological activities.[1][2][3][] Cadinane (B1243036) sesquiterpenoids have demonstrated potential as anti-inflammatory and anticancer agents.[2][5][6][7][8] Studies on related compounds have shown inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6][8] Furthermore, some cadinane sesquiterpenoids have exhibited cytotoxic effects against various cancer cell lines.[7]

These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound to investigate its potential anti-inflammatory and anticancer properties. The protocols described are based on established and widely used animal models for drug screening.[9][10][11][12][13]

Section 1: In Vivo Anti-inflammatory Activity

Application Note:

To investigate the potential anti-inflammatory effects of this compound, a common preclinical model is the carrageenan-induced paw edema model in rats. This model is effective for screening compounds that can inhibit the acute inflammatory response, which is characterized by stages of mediator release, including histamine, serotonin, bradykinin, and prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound by measuring the inhibition of paw edema induced by carrageenan in Wistar rats.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (180-220g)

  • Plethysmometer

  • Standard laboratory equipment

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the animals into four groups (n=6 per group) as described in the table below.

  • Compound Administration: Administer this compound, vehicle, or Indomethacin orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical Dosing and Grouping
GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle (Control)-p.o.
2This compound25p.o.
3This compound50p.o.
4Indomethacin (Positive Control)10p.o.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_measure Measurement & Analysis A Animal Acclimatization (1 week) B Randomization and Grouping (n=6 per group) A->B C Compound/Vehicle/Control Administration (p.o.) B->C D Wait 1 hour C->D E Induce Edema: 0.1mL Carrageenan Injection D->E F Measure Paw Volume (0, 1, 2, 3, 4 hours) E->F G Calculate % Edema Inhibition F->G H Statistical Analysis G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathway Diagram

G cluster_pathway Inflammatory Signaling Cascade Carrageenan Carrageenan (Inflammatory Stimulus) PLA2 Phospholipase A2 Carrageenan->PLA2 iNOS iNOS Carrageenan->iNOS COX2 COX-2 PLA2->COX2 PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Edema Edema & Inflammation PGs->Edema NO->Edema Compound This compound Compound->COX2 Inhibition Compound->iNOS Inhibition

Caption: Potential inhibitory pathway of this compound.

Section 2: In Vivo Anticancer Activity

Application Note:

To evaluate the potential anticancer efficacy of this compound, a human tumor xenograft model in immunodeficient mice is a standard and robust method.[10][11][14] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing critical data for further development.[10][13][14] The choice of cancer cell line (e.g., pancreatic, breast, lung) should be guided by any available in vitro cytotoxicity data.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To determine the in vivo antitumor activity of this compound on the growth of human pancreatic cancer (e.g., PANC-1) xenografts in nude mice.

Materials:

  • This compound

  • Gemcitabine (positive control)

  • Vehicle (e.g., PBS with 5% DMSO and 10% Tween 80)

  • PANC-1 human pancreatic cancer cells

  • Female athymic nude mice (nu/nu, 6-8 weeks old)

  • Matrigel

  • Digital calipers

  • Standard laboratory and surgical equipment

Methodology:

  • Animal Acclimatization: Acclimatize mice for one week under sterile, specific-pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells, resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Grouping and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Administration: Administer treatments as detailed in the table below. This compound is administered intraperitoneally (i.p.) daily for 21 days. Gemcitabine is administered i.p. twice a week.

  • Monitoring: Record tumor volume and body weight twice weekly. Monitor for any signs of toxicity.

  • Endpoint: At the end of the treatment period (or if tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: Hypothetical Dosing and Grouping
GroupTreatmentDose (mg/kg)Route & Schedule
1Vehicle (Control)-i.p., daily
2This compound20i.p., daily
3This compound40i.p., daily
4Gemcitabine (Positive Control)60i.p., twice weekly

Experimental Workflow Diagram

G cluster_prep Tumor Implantation cluster_exp Treatment Phase (21 days) cluster_analysis Endpoint Analysis A Implant PANC-1 Cells into Nude Mice B Monitor Tumor Growth (to 100-150 mm³) A->B C Randomize Mice into Groups B->C D Administer Compound/Vehicle/ Control as per Schedule C->D E Measure Tumor Volume & Body Weight Twice Weekly D->E F Euthanize Mice E->F End of Study G Excise & Weigh Tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H G cluster_logic Drug Evaluation Logic InVitro In Vitro Cytotoxicity (e.g., on PANC-1 cells) InVivo In Vivo Xenograft Study (Tumor Growth Inhibition) InVitro->InVivo Suggests Efficacy Therapeutic Potential InVivo->Efficacy Determines Tox Toxicity Assessment (Body Weight, Clinical Signs) Tox->Efficacy Limits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and yield optimization of 3-Acetoxy-4-cadinen-8-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this sesquiterpenoid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a sesquiterpenoid, a class of natural products with a C15 carbon skeleton.[1][][3] It has been isolated from the herbaceous plant Eupatorium adenophorum[1][][3], also known as crofton weed. This plant is the most commonly cited source for this particular compound.

Q2: What are the main factors that can influence the final yield of this compound?

The overall yield is influenced by a multitude of factors, starting from the plant material itself to the final purification steps.[4][5] Key factors include:

  • Plant Material: The species, age, and even the specific part of the plant used for extraction can significantly affect the concentration of the target compound.[5]

  • Environmental and Agricultural Conditions: Factors such as soil quality, climate, and the use of fertilizers or pesticides can alter the plant's secondary metabolite profile.[4]

  • Harvesting and Post-Harvest Practices: The timing of the harvest and how the plant material is handled, dried, and stored can impact the integrity and concentration of this compound.[4]

  • Extraction Method and Parameters: The choice of extraction technique, solvent, temperature, and duration are critical for maximizing recovery.[6][7]

Q3: Which extraction solvents are suitable for a sesquiterpenoid like this compound?

As a sesquiterpenoid, this compound is a lipophilic (non-polar) compound. Therefore, non-polar to moderately polar solvents are generally more effective for its extraction.[7] Solvents like hexane (B92381), chloroform, ethyl acetate (B1210297), and methanol (B129727) are commonly used for extracting sesquiterpenoids.[7][8] The selection of the solvent is a critical step and may require optimization.[5]

Q4: Can advanced extraction techniques improve the yield compared to traditional methods?

Yes, modern extraction techniques can offer advantages over conventional methods like maceration or Soxhlet extraction by reducing extraction time and solvent consumption, and in many cases, improving the yield.[5][6] Techniques to consider include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[6]

  • Pressurized Liquid Extraction (PLE): Employs high pressure to maintain solvents in a liquid state above their boiling points, which can increase extraction efficiency.[6]

Troubleshooting Guide

Problem 1: Low Concentration of this compound in the Crude Extract

Possible Causes:

  • Poor Quality Plant Material: The concentration of secondary metabolites can vary based on the plant's age, the season of harvest, and post-harvest handling.[9]

  • Inefficient Initial Extraction: The chosen solvent, temperature, or extraction time may not be optimal for solubilizing the target compound.[9]

  • Degradation of the Compound: As an ester, this compound could be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures.[9]

Troubleshooting Steps:

  • Verify Plant Material: If possible, obtain a certificate of analysis for the plant material or analyze a small sample to confirm the presence of the target compound before large-scale extraction.[9]

  • Optimize Extraction Parameters:

    • Solvent: Experiment with a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate, methanol).

    • Temperature: While elevated temperatures can improve extraction, excessive heat should be avoided to prevent degradation.[9] A temperature range of 40-60°C is often a good starting point for many methods.

    • Time: Ensure sufficient extraction time, which may involve multiple extraction cycles.[9]

  • Consider Advanced Techniques: Employ UAE or MAE to potentially improve extraction efficiency.[9]

Problem 2: Significant Loss of Compound During Solvent Partitioning

Possible Cause:

  • Incorrect Solvent System: An inappropriate choice of solvents for liquid-liquid partitioning can lead to the loss of the target compound into the undesired phase.[9]

Troubleshooting Steps:

  • Confirm Polarity: this compound is a relatively non-polar compound. When partitioning between an aqueous phase and a non-polar organic solvent (e.g., hexane, ethyl acetate), the compound should predominantly be in the organic layer.

  • Emulsion Formation: If an emulsion forms at the interface of the two solvents, it can trap the compound. To break the emulsion, try adding brine or centrifuging the mixture.[9]

Problem 3: Low Recovery After Chromatographic Purification

Possible Causes:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel).

  • Co-elution with Impurities: The target compound may be eluting with other impurities, making it difficult to isolate in a pure form.

  • Compound Degradation on the Column: Some compounds are sensitive to the stationary phase (e.g., acidic silica gel).

Troubleshooting Steps:

  • Vary the Stationary Phase: If using silica gel, consider using neutral or deactivated silica, or an alternative stationary phase like alumina (B75360) or a bonded phase (e.g., C18).

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity.

  • Use Different Chromatographic Techniques: Consider preparative HPLC or counter-current chromatography for more efficient purification.[10]

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids (General Data)

Extraction MethodTypical Extraction TimeSolvent ConsumptionRelative YieldNotes
Maceration24-72 hoursHighModerateSimple setup, but can be time-consuming.[11]
Soxhlet Extraction6-24 hoursModerateHighMore efficient than maceration, but uses heat which can degrade thermolabile compounds.
Reflux Extraction2-4 hoursModerateHighFaster than Soxhlet, but also involves heating.[6]
Ultrasound-Assisted15-60 minutesLowHighFaster and often provides higher yields than conventional methods.
Microwave-Assisted5-30 minutesLowVery HighVery fast and efficient, but requires specialized equipment.[6]

Note: The relative yield can vary significantly based on the specific plant material and target compound.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of this compound

  • Preparation of Plant Material: Air-dry the leaves of Eupatorium adenophorum and grind them into a fine powder to increase the surface area for extraction.[11]

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate (a 1:10 solid-to-solvent ratio is a good starting point) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional):

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid extraction with a non-polar solvent like hexane to remove highly non-polar impurities such as fats and waxes. The target compound should remain in the methanol/water phase.

  • Chromatographic Purification:

    • Subject the resulting extract to column chromatography over silica gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated compound.

Visualizations

Experimental_Workflow Plant_Material Dried & Powdered Eupatorium adenophorum Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Crude Extract) Filtration->Concentration Purification Column Chromatography Concentration->Purification Pure_Compound This compound Purification->Pure_Compound

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Final Yield Check_Crude_Extract Analyze Crude Extract for Target Compound Start->Check_Crude_Extract Low_in_Crude Low Concentration in Crude Extract Check_Crude_Extract->Low_in_Crude Low Sufficient_in_Crude Sufficient Concentration in Crude Extract Check_Crude_Extract->Sufficient_in_Crude Sufficient Optimize_Extraction Optimize Extraction: - Solvent - Temperature - Time - Method (UAE/MAE) Low_in_Crude->Optimize_Extraction Check_Purification Review Purification Steps Sufficient_in_Crude->Check_Purification Loss_Partitioning Loss during Partitioning? Check_Purification->Loss_Partitioning Loss_Chromatography Loss during Chromatography? Loss_Partitioning->Loss_Chromatography No Optimize_Partitioning Optimize Solvent System Break Emulsions Loss_Partitioning->Optimize_Partitioning Yes Optimize_Chromatography Optimize Stationary/Mobile Phase Loss_Chromatography->Optimize_Chromatography Yes

References

Technical Support Center: 3-Acetoxy-4-cadinen-8-one Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Acetoxy-4-cadinen-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a sesquiterpenoid with a molecular formula of C17H26O3.[1][2][] Its chemical structure and predicted LogP of 3.42 suggest that it is a lipophilic compound with poor aqueous solubility.[1] While specific experimental solubility data is limited, it is expected to be more soluble in organic solvents than in water.

Q2: I am observing precipitation of my compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly water-soluble compounds like this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. The addition of an organic solvent stock solution of the compound into the aqueous buffer can cause it to crash out of solution.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

A3: Yes, dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve lipophilic compounds for in vitro assays.[4] However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Always run a vehicle control (medium with the same concentration of DMSO) to assess any effects of the solvent on your experimental results.

Troubleshooting Guides

Issue: Poor Dissolution of this compound in Aqueous Solutions
  • Symptom: The compound does not fully dissolve, forming a suspension or precipitate in aqueous buffers.

  • Possible Cause: The concentration of the compound exceeds its aqueous solubility limit.

  • Troubleshooting Steps:

    • Co-solvency: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or methanol.[4][6] Then, add this stock solution to your aqueous buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation.

    • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into your aqueous buffer.[7] Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Cyclodextrin (B1172386) Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with the compound.[7] The hydrophobic inner cavity of the cyclodextrin can encapsulate the lipophilic this compound, while the hydrophilic exterior improves aqueous solubility.

    • pH Adjustment: Although less likely to be effective for this non-ionizable compound, assess if any slight pH adjustments to your buffer system impact solubility.

Issue: Compound Precipitation Upon Dilution of Stock Solution
  • Symptom: A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous medium.

  • Possible Cause: The final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous mixture.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Determine the minimum percentage of the organic co-solvent required in the final aqueous solution to keep the compound dissolved. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

    • Formulation with Solubilizing Agents: Before dilution, explore formulating the compound with surfactants or cyclodextrins as described in the previous section. These can help maintain solubility upon dilution.

    • Solid Dispersion: For oral drug development, creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility in aqueous media.[7]

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various solvents for illustrative purposes. Note: This data is not experimentally verified and should be used as a general guide.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.01
Phosphate Buffered Saline (PBS) pH 7.425< 0.01
Ethanol25> 50
Methanol25> 50
Dimethyl Sulfoxide (DMSO)25> 100
10% DMSO in PBS25~0.1 - 0.5
5% Tween 80 in Water25~0.5 - 1.0
10% HP-β-Cyclodextrin in Water25~1.0 - 2.0

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Serial Dilution: Prepare serial dilutions of your stock solution in your target aqueous buffer (e.g., PBS).

  • Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC to determine the solubility limit.

Protocol 2: Solubilization using Cyclodextrins
  • Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation: Centrifuge or filter the solution to remove the undissolved compound.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant by a validated analytical method.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the compound soluble in a water-miscible organic solvent? start->check_solvent use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) Prepare concentrated stock check_solvent->use_cosolvent Yes consider_alternatives Consider alternative solubilization methods check_solvent->consider_alternatives No check_precipitation Does it precipitate upon dilution in aqueous buffer? use_cosolvent->check_precipitation optimize_cosolvent Optimize co-solvent concentration. Keep final % low. check_precipitation->optimize_cosolvent Yes success Solubility Improved check_precipitation->success No optimize_cosolvent->success surfactants Use Surfactants (e.g., Tween 80) consider_alternatives->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) consider_alternatives->cyclodextrins solid_dispersion Create Solid Dispersion consider_alternatives->solid_dispersion surfactants->success cyclodextrins->success solid_dispersion->success end End success->end

Caption: Troubleshooting workflow for improving the solubility of this compound.

References

troubleshooting steps in the synthesis of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Acetoxy-4-cadinen-8-one

Disclaimer: The direct chemical synthesis of this compound is not extensively detailed in publicly available scientific literature. The following troubleshooting guide is based on a hypothetical synthetic pathway and general principles of organic chemistry applicable to the synthesis of complex sesquiterpenoids.

This guide is intended for researchers, scientists, and drug development professionals. It addresses potential issues that may be encountered during a plausible multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a very low yield for the initial Diels-Alder reaction to form the core bicyclic structure. What are the potential causes and solutions?

A1: Low yields in Diels-Alder reactions for constructing complex carbocycles can stem from several factors:

  • Reagent Purity: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products. Consider redistilling or recrystallizing starting materials.

  • Reaction Conditions:

    • Temperature: The reaction may require optimization of temperature. While some Diels-Alder reactions proceed at room temperature, others require heat to overcome the activation energy. Conversely, excessive heat can lead to retro-Diels-Alder reactions or decomposition.

    • Solvent: The choice of solvent can influence reaction rates. Non-polar solvents are generally preferred, but for some substrates, polar or even aqueous environments can enhance reactivity.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can significantly accelerate the reaction and improve regioselectivity. However, the catalyst must be dry and used in stoichiometric or catalytic amounts as required.

  • Stereoelectronic Effects: The electronics of your diene and dienophile might not be optimal. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will accelerate the reaction.

Q2: My oxidation step to form the ketone at C-8 is sluggish and incomplete. How can I improve this transformation?

A2: Incomplete oxidation can be a common issue. Consider the following:

  • Choice of Oxidizing Agent: The choice of oxidant is critical and depends on the substrate.

    • For a secondary alcohol, common oxidants include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations. These are generally mild and minimize over-oxidation.

    • Chromium-based reagents like Jones reagent (CrO₃/H₂SO₄) are powerful but can be harsh and may not be suitable for sensitive substrates.

  • Reaction Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent, as some of it may be consumed by trace impurities.

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some oxidations require longer periods or gentle heating to go to completion.

Q3: The final acetylation step to introduce the acetoxy group at C-3 is resulting in a mixture of acetylated and unreacted alcohol. What should I do?

A3: Incomplete acetylation can be addressed by:

  • Reagents and Catalysts:

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water will consume the acetylating agent.

  • Purification: If the reaction does not go to completion, the remaining starting material can often be separated from the acetylated product using column chromatography.[1][2]

Q4: I am observing the formation of multiple side products and stereoisomers. How can I improve the selectivity and simplify purification?

A4: The synthesis of complex molecules like cadinane (B1243036) sesquiterpenoids often yields diastereomers.

  • Stereoselective Reagents: Employ stereoselective reagents where possible. For example, in the reduction of a ketone, using bulky reducing agents can favor the formation of one stereoisomer over another.

  • Chiral Auxiliaries: For asymmetric synthesis, consider the use of chiral auxiliaries to direct the stereochemical outcome of key reactions.

  • Purification Techniques: Separating complex mixtures is a common challenge in sesquiterpenoid chemistry.[3]

    • Column Chromatography: Utilize different stationary phases (silica gel, alumina, or reversed-phase silica) and carefully optimized eluent systems.[1][2]

    • Preparative HPLC: For difficult separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for final purification.[1]

    • Sephadex Chromatography: Gel filtration chromatography using Sephadex can be effective for separating compounds based on size and polarity.[1][2]

Quantitative Data Summary

The following tables present hypothetical data for the synthesis of this compound to illustrate expected outcomes and troubleshooting parameters.

Table 1: Hypothetical Yields at Key Synthetic Steps

StepReactionExpected Yield (%)Actual Yield (Troubleshooting Scenario) (%)
1Diels-Alder Cycloaddition75-8530
2Epoxidation90-9588
3Reductive Epoxide Opening80-9075
4Oxidation of C-8 Alcohol85-9550 (incomplete reaction)
5Acetylation of C-3 Alcohol90-9865 (mixture of product and starting material)
Overall - ~45-65 ~5

Table 2: Example of Oxidation Condition Optimization

EntryOxidizing Agent (equivalents)SolventTemperature (°C)Time (h)Conversion (%)
1PCC (1.5)DCM25450
2PCC (2.5)DCM25875
3DMP (1.5)DCM25295
4Swern OxidationDCM-78 to 253>98

Experimental Protocols (Hypothetical)

Protocol 1: Oxidation of the C-8 Hydroxyl Group using Dess-Martin Periodinane (DMP)

  • To a stirred solution of the secondary alcohol (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Acetylation of the C-3 Hydroxyl Group

  • Dissolve the C-3 alcohol (1.0 eq) in dry pyridine or a mixture of DCM and pyridine.

  • Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

G cluster_workflow Hypothetical Synthesis Workflow start Starting Materials (Diene + Dienophile) da Step 1: Diels-Alder Cycloaddition (Formation of Bicyclic Core) start->da epox Step 2: Epoxidation of Alkene da->epox reduct Step 3: Reductive Epoxide Opening (Introduction of C-3 OH and C-4 H) epox->reduct oxid Step 4: Selective Oxidation (Formation of C-8 Ketone) reduct->oxid acetyl Step 5: Acetylation (Addition of Acetoxy Group at C-3) oxid->acetyl purify Final Purification (Column Chromatography / HPLC) acetyl->purify end This compound purify->end

Caption: Hypothetical workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Product Yield start Low Product Yield Observed check_purity Check Purity of Starting Materials? start->check_purity purify_reagents Action: Purify Reagents (Distillation/Recrystallization) check_purity->purify_reagents Yes check_conditions Review Reaction Conditions? check_purity->check_conditions No purify_reagents->check_conditions optimize_temp Action: Optimize Temperature check_conditions->optimize_temp Yes check_byproducts Analyze Byproducts? check_conditions->check_byproducts No optimize_solvent Action: Screen Solvents optimize_temp->optimize_solvent add_catalyst Action: Add/Change Catalyst optimize_solvent->add_catalyst add_catalyst->check_byproducts modify_workup Action: Modify Workup/Purification check_byproducts->modify_workup Yes end Improved Yield check_byproducts->end No modify_workup->end

Caption: Decision tree for troubleshooting low product yield in a synthesis step.

References

Technical Support Center: Optimizing Chromatographic Separation of Sesquiterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of sesquiterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis and purification of these structurally diverse compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating sesquiterpenoid isomers?

A1: The main difficulties in separating sesquiterpenoid isomers stem from their inherent structural similarities. These compounds are often present in complex mixtures as isomers (e.g., constitutional isomers, stereoisomers), which have identical molecular weights and very similar physicochemical properties. This results in close or co-eluting peaks in chromatographic systems, making their individual isolation and quantification challenging.[1][2]

Q2: Which chromatographic techniques are most effective for separating sesquiterpenoid isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation of sesquiterpenoid isomers.[3]

  • GC , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile sesquiterpenes, commonly found in essential oils.[2][3]

  • HPLC , especially Reverse-Phase HPLC (RP-HPLC), is the method of choice for less volatile and more polar sesquiterpenoids, such as sesquiterpene lactones.[3][4]

Q3: How do I select an appropriate HPLC column for sesquiterpenoid isomer separation?

A3: Column selection is a critical factor in achieving successful separation.

  • For general purposes , a C18 column is a common and effective starting point for the RP-HPLC separation of many sesquiterpenoid isomers.[4]

  • For enhanced selectivity , especially with structurally very similar isomers, consider columns with different stationary phases. Phenyl-hexyl or polar-embedded phases can offer alternative separation mechanisms.[5][6] Chiral stationary phases are necessary for the separation of enantiomers.[7][8]

Q4: What is the role of the mobile phase in HPLC separation of these isomers?

A4: The mobile phase composition is a powerful tool for optimizing the separation of sesquiterpenoid isomers.[9] By carefully adjusting the solvent composition (e.g., the ratio of water to organic solvents like acetonitrile (B52724) or methanol), you can significantly alter the retention and selectivity of the separation.[10] The addition of small amounts of acid, such as formic or acetic acid, can improve peak shape for acidic or phenolic sesquiterpenoids.[4]

Q5: How can I confirm the identity of separated sesquiterpenoid isomer peaks?

A5: Peak identification can be achieved through several methods. The most reliable approach is to compare the retention times and mass spectra of your sample peaks with those of authentic reference standards.[4] If standards are not available, fractions of individual peaks can be collected for further analysis using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or high-resolution mass spectrometry (HRMS) to elucidate their structures.[4]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Isomer Peaks

This is the most common challenge in the chromatography of sesquiterpenoid isomers.

Potential Cause Recommended Solution (HPLC) Recommended Solution (GC)
Inappropriate Stationary Phase Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).[5][6] For enantiomers, a chiral stationary phase is required.[7][8]Utilize a column with a different polarity. Mid-polarity or specialized chiral columns (e.g., containing cyclodextrins) can provide better separation.[2]
Suboptimal Mobile Phase Composition Optimize the mobile phase. Adjust the solvent ratio (e.g., water-acetonitrile) or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[5][10] A shallower gradient can also improve resolution.[5]Not directly applicable. Focus on temperature programming and carrier gas flow.
Inadequate Temperature Conditions Adjust the column temperature. Lowering the temperature can sometimes increase retention and alter selectivity, potentially improving resolution.[5]Optimize the temperature program. A slower temperature ramp rate can enhance the separation of isomers with close boiling points.[1][2]
Incorrect Flow Rate Decrease the flow rate. This can increase the efficiency of the separation, leading to sharper peaks and better resolution.[5]Optimize the carrier gas flow rate to achieve the optimal linear velocity for your column dimensions.[2]
Issue 2: Peak Tailing

Peak tailing can compromise both resolution and accurate quantification.

Potential Cause Recommended Solution (HPLC & GC)
Secondary Interactions with Stationary Phase In HPLC, this is often due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase or using an acid modifier (e.g., 0.1% formic acid) can help.[2] Using a base-deactivated column is also a good option.
Column Overload Reduce the injection volume or dilute the sample.[2][5]
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[5][7]
Sample Solvent Effects (HPLC) Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase.[2]

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Sesquiterpenoid Isomers

Objective: To establish a baseline separation method for a mixture of sesquiterpenoid isomers.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or Mass Spectrometer (MS)

Initial Chromatographic Conditions:

Parameter Recommended Starting Condition Notes
Column C18, 4.6 x 150 mm, 3.5 µm particle size[4]A shorter column (e.g., 100 mm) can be used for faster screening.
Mobile Phase A Water with 0.1% Formic Acid[4]The acid helps to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]Methanol can be used as an alternative organic modifier.
Gradient Program 30% to 70% B over 20 minutes[4]This is a good starting point and should be optimized based on the initial results.
Flow Rate 1.0 mL/min[4]Can be adjusted to optimize resolution and analysis time.
Column Temperature 35°C[4]Temperature can influence selectivity.
Injection Volume 10 µL[4]Adjust based on sample concentration to avoid column overload.
Detection DAD at 210 nm[1][11]Many sesquiterpenoids have UV absorbance at lower wavelengths.

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient program.

  • Method Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, or temperature to improve the resolution of target isomers.

Protocol 2: General GC-MS Method for Volatile Sesquiterpenoid Isomers

Objective: To separate and identify volatile sesquiterpenoid isomers in a complex mixture.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer

Initial Chromatographic Conditions:

Parameter Recommended Starting Condition Notes
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[7]This is a commonly used non-polar column suitable for a wide range of volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.This program should be optimized based on the volatility of the specific isomers. A slower ramp rate may improve resolution.[2]
MS Source Temperature 230°C[7]
MS Quadrupole Temperature 150°C[7]
Scan Range 40-500 amu[7]

Procedure:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1) to avoid overloading the column.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

Visualizations

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Optimization cluster_outcome Outcome sp1 Crude Sesquiterpenoid Mixture sp2 Dissolution in appropriate solvent sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 ca1 Injection into HPLC or GC sp3->ca1 ca2 Separation on Column ca1->ca2 ca3 Detection (UV/MS) ca2->ca3 dp1 Chromatogram Generation ca3->dp1 dp2 Peak Integration & Identification dp1->dp2 dp3 Assess Resolution dp2->dp3 o1 Optimized Separation dp3->o1 Resolution > 1.5 o2 Further Method Development dp3->o2 Resolution < 1.5 o2->ca1 Adjust Parameters (Mobile Phase, Temperature, etc.)

Caption: A general workflow for developing and optimizing a chromatographic separation method for sesquiterpenoid isomers.

troubleshooting_resolution cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting start Poor Peak Resolution (Co-elution) hplc1 Optimize Mobile Phase - Adjust solvent ratio - Change organic modifier - Modify gradient slope start->hplc1 gc1 Optimize Temperature Program - Slower ramp rate - Add isothermal holds start->gc1 hplc2 Change Stationary Phase - Different selectivity (e.g., Phenyl) - Chiral column for enantiomers hplc1->hplc2 hplc3 Adjust Flow Rate & Temperature - Decrease flow rate - Vary column temperature hplc2->hplc3 end Improved Resolution hplc3->end gc2 Change Column - Different polarity - Chiral column gc1->gc2 gc3 Optimize Carrier Gas Flow gc2->gc3 gc3->end

Caption: A troubleshooting flowchart for addressing poor peak resolution in both HPLC and GC.

References

Technical Support Center: Resolving Complex NMR Spectra of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the complex NMR spectra of 3-Acetoxy-4-cadinen-8-one.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound complex and difficult to interpret?

A1: The complexity arises from several factors inherent to the molecule's structure. This compound is a bicyclic sesquiterpenoid with multiple stereocenters. This leads to a high density of protons in similar chemical environments, particularly in the aliphatic region (approximately 1.0-2.5 ppm), resulting in significant signal overlap.[1][2] The presence of multiple methyl groups and methylene (B1212753) protons in the rigid ring system contributes to this complexity.

Q2: I am observing significant signal overlap in the aliphatic region of my ¹H NMR spectrum. How can I resolve these signals for accurate assignment?

A2: Signal overlap in the aliphatic region is a common challenge for cadinane-type sesquiterpenoids. A combination of 2D NMR experiments is the most effective strategy to resolve these overlapping signals:

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity of spin systems even when the 1D signals are crowded.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can leverage the wider chemical shift dispersion of the ¹³C spectrum to separate overlapping proton signals.[1]

  • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a specific spin system, which can help to piece together fragments of the molecule even if some signals are obscured.[3]

Q3: The methyl signals in my spectrum are overlapping. What is the best way to differentiate them?

A3: Differentiating overlapping methyl signals can be achieved through several methods:

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field will increase the dispersion of signals and may resolve the overlap.[3]

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can induce differential chemical shifts (Aromatic Solvent Induced Shifts - ASIS) and resolve the overlapping signals.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Even if the proton signals of the methyl groups overlap, they are attached to different carbons. An HMBC experiment will show long-range correlations from the methyl protons to neighboring carbons, allowing for their unambiguous assignment based on connectivity.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help to differentiate methyl groups based on their spatial proximity to other protons in the molecule.[3]

Q4: I am having trouble identifying the quaternary carbons in my molecule. Which NMR experiment is most suitable for this?

A4: Quaternary carbons do not have any directly attached protons and therefore do not show correlations in an HSQC spectrum. The best way to identify and place quaternary carbons is by using an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position in the structure can be determined.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Broad or distorted peaks in the ¹H NMR spectrum. 1. Poor shimming of the magnetic field.2. High sample concentration leading to increased viscosity.3. Presence of paramagnetic impurities.1. Re-shim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of celite or add a chelating agent like EDTA.
Overlapping multiplets in the aliphatic region (1.0 - 2.5 ppm). High density of CH and CH₂ groups in similar chemical environments.1. Run 2D NMR experiments: COSY to establish proton-proton connectivities and HSQC to disperse signals based on the attached carbon chemical shifts.[1][3]2. Acquire the spectrum in a different solvent (e.g., C₆D₆) to induce chemical shift changes.[4]
Difficulty in assigning specific methyl group signals. Similar chemical environments of the methyl groups.1. Utilize a higher field NMR spectrometer for better signal dispersion.2. Run an HMBC experiment to identify long-range correlations to surrounding carbons.[1]3. Perform a NOESY experiment to establish through-space proximities to other protons.[3]
Missing expected cross-peaks in the HMBC spectrum for a quaternary carbon. The long-range coupling constant may not be optimal for the specific correlation.1. Re-acquire the HMBC spectrum with a different long-range coupling delay (e.g., optimize for 4-6 Hz instead of the standard 8 Hz).[3]
Presence of a large, broad singlet, obscuring signals. Residual water in the deuterated solvent.1. Use a fresh, sealed ampule of deuterated solvent.2. Lyophilize the sample from a solvent that can be easily removed before dissolving in the deuterated solvent.3. Apply a solvent suppression pulse sequence during acquisition.

Data Presentation

Representative ¹H and ¹³C NMR Data for this compound

The following data is a representative compilation based on known chemical shifts for cadinane-type sesquiterpenoids and may not correspond to experimentally measured values.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн), Multiplicity (J in Hz)
1~45.2~2.15, m
2~28.1~1.80, m; 1.65, m
3~75.3~5.20, d (J = 3.5)
4~130.5-
5~125.8~5.90, s
6~40.1~2.30, m
7~48.5~2.45, m
8~210.1-
9~35.6~1.95, m; 1.75, m
10~42.3~2.05, m
11~28.9~1.90, m
12~21.5~0.95, d (J = 7.0)
13~21.2~0.85, d (J = 7.0)
14~18.2~1.70, s
15~170.5-
16~21.1~2.00, s

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse program: zg30

    • Spectral width (SW): ~16 ppm

    • Number of scans (NS): 16

    • Relaxation delay (D1): 2 s

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum.

    • Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Protocol 2: 2D ¹H-¹H COSY

  • Spectrometer Setup: Use the same sample and initial setup as for the 1D ¹H NMR.

  • Acquisition Parameters:

    • Pulse program: cosygpqf[3]

    • Spectral width (SW) in F1 and F2: ~16 ppm

    • Number of data points (TD) in F2: 2048

    • Number of increments (TD) in F1: 256

    • Number of scans (NS): 2-4[3]

    • Relaxation delay (D1): 1.5 s[3]

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

Protocol 3: 2D ¹H-¹³C HSQC

  • Spectrometer Setup: Use the same sample. Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse program: hsqcedetgpsisp2.2 (phase-edited)[3]

    • ¹H spectral width (SW) in F2: ~16 ppm

    • ¹³C spectral width (SW) in F1: ~220 ppm

    • TD(F2): 1024

    • TD(F1): 256[3]

    • NS: 4-8[3]

    • D1: 1.5 s[3]

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

Protocol 4: 2D ¹H-¹³C HMBC

  • Spectrometer Setup: Same as for HSQC.

  • Acquisition Parameters:

    • Pulse program: hmbcgplpndqf[3]

    • ¹H spectral width (SW) in F2: ~16 ppm

    • ¹³C spectral width (SW) in F1: ~220 ppm

    • TD(F2): 2048

    • TD(F1): 512

    • NS: 16-32 (HMBC is less sensitive)[3]

    • D1: 2 s[3]

    • Long-range coupling delay optimized for ~8 Hz.[3]

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

Mandatory Visualization

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Connectivity cluster_stereo 2D NMR for Stereochemistry cluster_analysis Data Analysis and Structure Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC H1_NMR->HSQC Proton-Carbon (1-bond) Correlations C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Structure_Proposal Propose Planar Structure COSY->Structure_Proposal Connect Fragments HSQC->Structure_Proposal HMBC ¹H-¹³C HMBC HMBC->Structure_Proposal Long-Range (2-3 bond) Correlations NOESY NOESY / ROESY Stereochem_Assignment Assign Relative Stereochemistry NOESY->Stereochem_Assignment Structure_Proposal->Stereochem_Assignment Determine Spatial Proximity Final_Structure Final Structure Stereochem_Assignment->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

troubleshooting_workflow Start Complex ¹H NMR Spectrum (Signal Overlap) Decision1 Are aliphatic signals (1.0-2.5 ppm) resolved? Start->Decision1 Run_2D Acquire 2D NMR: COSY & HSQC Decision1->Run_2D No Decision2 Are methyl signals resolved? Decision1->Decision2 Yes Run_2D->Decision2 Change_Solvent Change Solvent (e.g., to C₆D₆) Decision2->Change_Solvent No Run_HMBC Acquire HMBC for connectivity Decision2->Run_HMBC Yes Change_Solvent->Run_HMBC Analyze_Data Analyze all data for structure assignment Run_HMBC->Analyze_Data End Structure Elucidated Analyze_Data->End

Caption: Troubleshooting workflow for resolving signal overlap in NMR spectra.

References

Technical Support Center: Overcoming Low Cell Permeability of Hydrophobic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges associated with the low cell permeability of hydrophobic natural products.

Frequently Asked Questions (FAQs)

Q1: Why is low cell permeability a major issue for hydrophobic natural products?

A1: Low cell permeability is a significant barrier because for a compound to be therapeutically effective, it must cross the cell membrane to reach its intracellular target. The cell membrane is a lipid bilayer that is inherently hydrophobic, yet it presents a formidable barrier to many large or complex hydrophobic molecules.[1] Poor permeability leads to low intracellular concentration, resulting in a discrepancy between high in vitro activity in cell-free assays and poor efficacy in cell-based or in vivo models. This is a primary reason for the failure of promising drug candidates during development.

Q2: What are the primary strategies to improve the cellular uptake of these compounds?

A2: There are three main strategies researchers can employ:

  • Formulation-Based Approaches: These involve encapsulating the hydrophobic compound in a carrier system to improve its solubility and facilitate transport across the cell membrane. Common examples include nanoparticles, liposomes, and cyclodextrin (B1172386) complexes.[2][3][4][5]

  • Chemical Modification (Prodrugs): This strategy involves covalently modifying the natural product to create an inactive "prodrug" with enhanced permeability.[6] This modification masks polar groups or increases lipophilicity, and once inside the cell, it is cleaved by enzymes to release the active parent drug.[7][8]

  • Use of Permeation Enhancers: These are chemical agents that can be co-administered to transiently and reversibly increase the fluidity of the cell membrane, thereby facilitating drug passage. However, this approach must be carefully evaluated for potential cytotoxicity.

Q3: How do I know if my compound is being actively removed from the cell by efflux pumps?

A3: Many cells, particularly cancer cell lines and intestinal cells like Caco-2, express efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) that actively expel foreign compounds.[9][10][11] You can test for this by running a bi-directional Caco-2 assay. By measuring the permeability from the apical (A) to basolateral (B) side and comparing it to the B-to-A direction, you can calculate an efflux ratio (ER). An ER greater than 2 typically indicates that your compound is a substrate for active efflux.[9] This can be confirmed by repeating the assay in the presence of a known efflux pump inhibitor, like Verapamil; a significant reduction in the ER suggests efflux activity.[9]

Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Cell Culture Media

Q: My hydrophobic natural product precipitates as soon as I add it to my aqueous buffer or cell culture medium. How can I solve this?

A: This is a classic solubility problem. Before you can even measure permeability, you must achieve a stable solution at your desired concentration.

  • Initial Steps:

    • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, ensure the final solvent concentration is low (typically <1%, ideally <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication/Vortexing: After dilution, briefly sonicate or vortex the solution to aid dispersion.

  • Advanced Formulation Strategies: If precipitation persists, consider using a solubility-enhancing formulation.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can form "inclusion complexes" with your compound, effectively shielding the hydrophobic parts from the aqueous environment.[13][14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice.[5][13]

    • Serum Albumin: Adding bovine serum albumin (BSA) to your buffer can help solubilize highly lipophilic compounds by binding to them, mimicking physiological conditions.[16] This is particularly useful for improving recovery in permeability assays.

Issue 2: Low or Inconsistent Results in Permeability Assays

Q: I am using a PAMPA or Caco-2 assay, but my results show very low permeability or are highly variable. What's wrong?

A: Low and variable results in permeability assays often stem from issues beyond just poor permeability, including compound instability, non-specific binding, and assay integrity.

  • Troubleshooting Checklist:

    • Confirm Solubility: First, ensure your compound is fully dissolved in the donor well at the start of the experiment (see Issue 1). Any precipitation will lead to an underestimation of permeability.

    • Check Mass Balance (% Recovery): Always calculate the percent recovery of your compound at the end of the assay. This is calculated as: % Recovery = 100 * (Amount in Receiver + Final Amount in Donor) / (Initial Amount in Donor).[9]

      • Low Recovery (<70%): This suggests a problem. The compound may be binding to the plastic wells, degrading, or accumulating within the cell monolayer (in a Caco-2 assay).

      • Solution for Low Recovery: Use low-binding plates and consider adding BSA (e.g., 4%) to the receiver solution to act as a "sink" and prevent non-specific binding.[16]

    • Verify Monolayer Integrity (Caco-2 Assay): The integrity of the Caco-2 cell monolayer is critical for reliable data.[9]

      • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Values should be within the validated range for your lab (e.g., 300-500 Ω·cm²).[9]

      • Lucifer Yellow Co-incubation: Use a low-permeability marker like Lucifer Yellow. High leakage of this marker into the receiver well indicates a compromised monolayer.[9][17]

Data Presentation: Permeability Classification

Summarizing permeability data with a standardized classification system allows for easier comparison between different compounds and experiments.

Apparent Permeability (Papp) Value (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionClassification
Papp ≥ 6.0High (70-100%)High Permeability
0.6 < Papp < 6.0Medium (20-70%)Medium Permeability
Papp ≤ 0.6Low (0-20%)Low Permeability
Table based on data for Caco-2 assays.[9] The exact values for classification can vary slightly between different assay systems (e.g., PAMPA vs. Caco-2) and laboratories.
Visualizations: Workflows and Mechanisms
Logical Workflow for Strategy Selection

This diagram provides a decision-making framework for selecting an appropriate strategy to enhance the permeability of a hydrophobic compound.

G start Start: Hydrophobic Natural Product solubility_check Is the compound soluble in aqueous assay buffer (e.g., with <1% DMSO)? start->solubility_check formulation Strategy 1: Formulation Approaches solubility_check->formulation No permeability_assay Perform Permeability Assay (e.g., PAMPA, Caco-2) solubility_check->permeability_assay Yes cyclodextrin Use Cyclodextrins (e.g., HPβCD) formulation->cyclodextrin nanoparticles Encapsulate in Nanoparticles (Liposomes, SLNs) formulation->nanoparticles cyclodextrin->permeability_assay nanoparticles->permeability_assay permeability_check Is permeability still too low? permeability_assay->permeability_check efflux_check Is it an efflux substrate? (ER > 2 in Caco-2) permeability_check->efflux_check Yes end Proceed with Optimized Compound permeability_check->end No chemical_mod Strategy 2: Chemical Modification prodrug Design a Prodrug (e.g., mask polar groups) chemical_mod->prodrug prodrug->permeability_assay efflux_check->chemical_mod No inhibitor Strategy 3: Co-administer Efflux Inhibitor efflux_check->inhibitor Yes inhibitor->end

Caption: Decision tree for improving compound permeability.

Mechanism: Nanoparticle-Mediated Drug Delivery

This diagram illustrates how a lipid-based nanoparticle encapsulates a hydrophobic drug and facilitates its transport into a cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Lipid Nanoparticle (e.g., SLN) np->mem_top 1. Approach & Fusion drug Hydrophobic Drug drug_released Released Drug mem_bottom->drug_released 2. Endocytosis & Drug Release target Intracellular Target drug_released->target 3. Action

Caption: Nanoparticle encapsulation and cellular uptake.

Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[18][19]

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter plate and matching acceptor plate).[17]

  • Artificial membrane solution (e.g., 1% L-α-phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO for stock solutions.

  • Test compound and control compounds (high and low permeability).

  • 96-well UV-compatible plate for analysis.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to match the donor plate) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to fully evaporate (approx. 20 minutes).[17]

  • Prepare Donor Solutions: Prepare donor solutions by dissolving the test compound in PBS (e.g., from a DMSO stock, final DMSO concentration 1-5%) to a final concentration of 10-500 µM.[18]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated filter plate.[17]

  • Assemble Sandwich: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay manufacturer or from literature.

Protocol 2: Nanoparticle Formulation via Nanoprecipitation

This is a straightforward method for encapsulating hydrophobic drugs into polymeric nanoparticles.[20]

Materials:

  • Hydrophobic natural product.

  • Polymer (e.g., mPEG-PCL).

  • Water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous phase (ultrapure water), potentially containing a surfactant (e.g., Tween-80, Pluronic F-68).[20]

  • Stir plate and magnetic stir bar.

  • Filtration or centrifugation equipment for purification.

Methodology:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and the encapsulating polymer in the organic solvent.[20]

  • Aqueous Phase Preparation: Prepare the aqueous phase in a separate beaker. Place it on a stir plate with moderate stirring.

  • Nanoprecipitation: Using a syringe or pipette, add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.[20] This process is also known as the solvent displacement method.

  • Solvent Evaporation: Allow the mixture to stir for several hours (or overnight) in a fume hood to evaporate the organic solvent.

  • Purification: Purify the nanoparticle suspension to remove any remaining free drug and surfactant. This can be done by centrifugation (pelleting the nanoparticles and resuspending in fresh water) or by tangential flow filtration.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.

References

Validation & Comparative

Confirming the Identity of 3-Acetoxy-4-cadinen-8-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of a natural product is a critical first step in its investigation. This guide provides a comparative overview of modern analytical techniques for confirming the identity of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum. We will focus on the utility of High-Resolution Mass Spectrometry (HR-MS) and compare its performance with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

The structural elucidation of natural products like this compound, a member of the cadinane (B1243036) class of sesquiterpenoids, relies on a combination of spectroscopic and chromatographic methods. While HR-MS provides exquisitely precise mass measurements, a comprehensive confirmation of its complex stereochemistry necessitates the synergistic use of other analytical tools.

High-Resolution Mass Spectrometry (HR-MS): The Gold Standard for Molecular Formula Determination

HR-MS is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₇H₂₆O₃. An experimentally obtained mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Key HR-MS Data for this compound:

ParameterTheoretical ValueExperimental Observation (Typical)Mass Accuracy (ppm)
Molecular FormulaC₁₇H₂₆O₃--
Exact Mass278.18820Varies with instrumentation< 5 ppm
[M+H]⁺ Adduct279.19547Varies with instrumentation< 5 ppm
[M+Na]⁺ Adduct301.17764Varies with instrumentation< 5 ppm
Experimental Protocol: HR-MS Analysis of a Sesquiterpenoid-Rich Plant Extract
  • Sample Preparation: A crude extract of Eupatorium adenophorum is subjected to preliminary purification using column chromatography over silica (B1680970) gel. Fractions containing compounds with a TLC profile similar to known sesquiterpenoids are collected.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HR-MS) is utilized.

  • Chromatographic Conditions: A C18 column is typically used for separation. The mobile phase consists of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecules ([M+H]⁺) or other adducts.

    • Mass Range: A scan range of m/z 100-1000 is typically sufficient for sesquiterpenoids.

    • Resolution: The instrument is set to a high resolution (e.g., >10,000 FWHM) to enable accurate mass measurements.

    • Fragmentation: Collision-induced dissociation (CID) is employed to generate fragment ions, providing structural information. The collision energy is optimized to produce a rich fragmentation spectrum.

Comparison with Alternative and Complementary Techniques

While HR-MS is powerful, it is often insufficient on its own for the complete structural elucidation of complex molecules. Isomers, for instance, can have the same exact mass but different structures. Therefore, other techniques are essential.

TechniqueInformation ProvidedAdvantagesLimitations
HR-MS Elemental composition, molecular formula, fragmentation pattern.High sensitivity, high accuracy, requires minimal sample.Does not provide information on stereochemistry or connectivity of atoms.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides a complete picture of the molecular structure.Requires a larger amount of pure sample, less sensitive than MS.
GC-MS Separation of volatile compounds, provides mass spectra for identification against libraries.Excellent for analyzing complex mixtures of volatile compounds.Not suitable for non-volatile compounds, derivatization may be required.

The Power of Integration: A Multi-faceted Approach

The most robust strategy for confirming the identity of this compound involves a combination of these techniques.

cluster_extraction Extraction & Isolation cluster_analysis Analytical Workflow Plant_Material Eupatorium adenophorum Crude_Extract Crude Extract Plant_Material->Crude_Extract Purified_Compound Purified this compound Crude_Extract->Purified_Compound GC_MS GC-MS Analysis Crude_Extract->GC_MS HR_MS HR-MS Analysis Purified_Compound->HR_MS NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR Structure_Confirmation Structure Confirmation HR_MS->Structure_Confirmation Molecular Formula NMR->Structure_Confirmation Connectivity & Stereochemistry GC_MS->Structure_Confirmation Volatility & Preliminary ID

Figure 1. Integrated workflow for the identification of this compound.

Conclusion

Confirming the identity of a natural product like this compound requires a multi-pronged analytical approach. High-Resolution Mass Spectrometry is the cornerstone for establishing the correct molecular formula with high confidence. However, for unambiguous structural elucidation, particularly for complex stereoisomers, the data from HR-MS must be integrated with information from NMR spectroscopy. GC-MS can serve as a valuable tool for the initial analysis of the plant extract and for the separation and preliminary identification of volatile components. By combining the strengths of these techniques, researchers can confidently establish the identity of novel natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.

A Comparative Guide to the Bioactivity of 3-Acetoxy-4-cadinen-8-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of cadinene sesquiterpenes isolated from Eupatorium adenophorum, the natural source of 3-Acetoxy-4-cadinen-8-one. While direct experimental data on the bioactivity of this compound is limited in publicly available research, this document synthesizes findings on closely related natural analogs to provide a predictive framework for its potential therapeutic activities. Furthermore, we explore the synthetic strategies for creating analogs and discuss the structure-activity relationships that govern the bioactivity of this class of compounds.

Introduction to this compound

This compound is a sesquiterpenoid natural product identified in the invasive plant species Eupatorium adenophorum. Sesquiterpenoids are a diverse class of C15 isoprenoids known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The cadinene skeleton, a bicyclic sesquiterpene framework, is a common motif in many bioactive natural products. The presence of an acetoxy group and a ketone functionality on the cadinene scaffold of this compound suggests potential for interesting biological properties, yet specific studies to confirm this are not extensively documented.

Comparative Bioactivity of Natural Cadinene Analogs

Research on other cadinene sesquiterpenes isolated from Eupatorium adenophorum provides valuable insights into the potential bioactivity of this compound. A key study investigated the antifungal properties of several cadinene derivatives against various phytopathogenic fungi.

Table 1: Antifungal Activity of Cadinene Sesquiterpenes from Eupatorium adenophorum [1][2]

CompoundFungal SpeciesED₅₀ (μg/mL)
Cadinan-3-ene-2,7-dione Sclerotium rolfsii181.60 ± 0.58
Rhizoctonia solani189.74 ± 1.03
Fusarium oxysporum>500
Colletotrichum lindemuthianum>500
7-hydroxycadinan-3-ene-2-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum lindemuthianum>500
5,6-dihydroxycadinan-3-ene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum lindemuthianum>500
Cadinan-3,6-diene-2,7-dione Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum lindemuthianum>500
2-acetyl-cadinan-3,6-diene-7-one Sclerotium rolfsii>500
Rhizoctonia solani>500
Fusarium oxysporum>500
Colletotrichum lindemuthianum>500

Data from Kundu et al., 2013. ED₅₀ represents the effective dose for 50% inhibition.

As indicated in Table 1, cadinan-3-ene-2,7-dione exhibited the most significant antifungal activity, particularly against Sclerotium rolfsii and Rhizoctonia solani.[1][2] This suggests that the arrangement of keto groups on the cadinene skeleton is crucial for its antifungal properties. The other tested analogs, including hydroxylated and acetylated derivatives, showed minimal to no activity under the tested conditions.[1][2] Based on these findings, it is plausible that the bioactivity of this compound could be influenced by the position and nature of its oxygenated functional groups.

Synthetic Analogs and Structure-Activity Relationship (SAR)

The synthesis of analogs of natural products is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. While specific synthetic analogs of this compound are not described in the literature, the synthesis of other bioactive cadinene derivatives has been reported.

A general workflow for the synthesis and evaluation of cadinene analogs is outlined below:

G cluster_0 Natural Product Isolation cluster_1 Chemical Synthesis cluster_2 Bioactivity Screening cluster_3 SAR Analysis Isolation of this compound from E. adenophorum Isolation of this compound from E. adenophorum Starting Material Starting Material Isolation of this compound from E. adenophorum->Starting Material Provides Lead Structure Functional Group Modification Functional Group Modification Starting Material->Functional Group Modification Core Skeleton Alteration Core Skeleton Alteration Functional Group Modification->Core Skeleton Alteration Purification & Characterization Purification & Characterization Core Skeleton Alteration->Purification & Characterization Antimicrobial Assays Antimicrobial Assays Purification & Characterization->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Purification & Characterization->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Purification & Characterization->Anti-inflammatory Assays Antimicrobial Assays->Cytotoxicity Assays Data Analysis Data Analysis Antimicrobial Assays->Data Analysis Cytotoxicity Assays->Anti-inflammatory Assays Cytotoxicity Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Identify Key Moieties Identify Key Moieties Data Analysis->Identify Key Moieties Design of New Analogs Design of New Analogs Identify Key Moieties->Design of New Analogs Design of New Analogs->Functional Group Modification

Caption: Workflow for the development of bioactive cadinene analogs.

Key modifications to the this compound structure that could be explored include:

  • Modification of the Acetoxy Group: Hydrolysis to the corresponding alcohol, or conversion to other esters or ethers to probe the influence of steric bulk and electronics at this position.

  • Reduction of the Ketone: Conversion of the C8-ketone to a hydroxyl group could significantly impact hydrogen bonding potential and overall polarity.

  • Modification of the Cadinene Skeleton: Alterations to the stereochemistry or the introduction of unsaturation could influence the molecule's three-dimensional shape and its interaction with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of cadinene sesquiterpenes.

Isolation of Cadinene Sesquiterpenes from Eupatorium adenophorum

A representative protocol for the extraction and isolation of cadinene derivatives is as follows:

  • Extraction: Air-dried and powdered leaves of E. adenophorum are extracted with ethyl acetate (B1210297) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[1]

  • Preparative Thin Layer Chromatography (PTLC): Fractions containing compounds of interest are further purified using PTLC with an appropriate solvent system to yield pure sesquiterpenes.[1]

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Antifungal Bioassay (Poisoned Food Technique)

This method is commonly used to assess the antifungal activity of compounds against phytopathogenic fungi:

  • Medium Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved.

  • Incorporation of Test Compound: The test compound, dissolved in a suitable solvent (e.g., acetone), is added to the molten PDA at various concentrations. An equal amount of solvent is added to the control plates.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a young, actively growing culture of the test fungus is placed at the center of each agar plate.[1]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 2 °C) until the fungal growth in the control plate reaches the periphery.[1]

  • Data Collection: The radial growth of the fungal colony in both control and treated plates is measured. The percentage of mycelial growth inhibition is calculated, and the ED₅₀ value is determined.[1]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare PDA Medium C Add Compound to PDA A->C B Dissolve Test Compound B->C D Inoculate with Fungal Disc C->D E Incubate Plates D->E F Measure Mycelial Growth E->F G Calculate % Inhibition F->G H Determine ED50 G->H

Caption: Experimental workflow for the poisoned food technique.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by cadinene sesquiterpenes are not yet fully elucidated. However, the antifungal activity of compounds like cadinan-3-ene-2,7-dione suggests a potential mechanism involving the disruption of fungal cell membrane integrity or the inhibition of key enzymes essential for fungal growth. The lipophilic nature of sesquiterpenes allows them to readily partition into cell membranes, potentially altering membrane fluidity and function.

A hypothetical signaling pathway for the antifungal action of a bioactive cadinene sesquiterpene is depicted below:

G cluster_0 Fungal Cell Cadinene Sesquiterpene Cadinene Sesquiterpene Cell Membrane Disruption Cell Membrane Disruption Cadinene Sesquiterpene->Cell Membrane Disruption Enzyme Inhibition Enzyme Inhibition Cadinene Sesquiterpene->Enzyme Inhibition Disruption of Cellular Respiration Disruption of Cellular Respiration Cell Membrane Disruption->Disruption of Cellular Respiration Enzyme Inhibition->Disruption of Cellular Respiration Induction of Oxidative Stress Induction of Oxidative Stress Disruption of Cellular Respiration->Induction of Oxidative Stress Apoptosis Apoptosis Induction of Oxidative Stress->Apoptosis

Caption: Putative antifungal mechanism of action for cadinene sesquiterpenes.

Conclusion and Future Directions

While the bioactivity of this compound remains to be fully characterized, the available data on its natural analogs from Eupatorium adenophorum suggest that it may possess antifungal properties. The structure-activity relationships within the cadinene class indicate that the type and position of oxygenated functional groups are critical determinants of bioactivity.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating this compound against a broad panel of microbial strains, cancer cell lines, and inflammatory markers.

  • Synthesis of Analogs: A systematic synthetic effort to create a library of analogs with modifications at key positions to elucidate a detailed SAR.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active compounds to understand their therapeutic potential.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic development of this compound and its derivatives. The insights provided herein are intended to stimulate further investigation into this promising class of natural products.

References

A Comparative Guide to Analytical Techniques for Sesquiterpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Chromatographic Techniques for the Quantitative Analysis of Sesquiterpenoids.

The diverse and complex structures of sesquiterpenoids present unique analytical challenges. The selection of an appropriate analytical technique is paramount for accurate quantification and characterization, which is critical in drug discovery, quality control of natural products, and various research applications. This guide provides an objective comparison of the three primary chromatographic techniques employed for sesquiterpenoid analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC).

At a Glance: Performance Comparison

The choice of analytical technique is often a trade-off between sensitivity, selectivity, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and SFC for the analysis of sesquiterpenoids, based on data from various validation studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Supercritical Fluid Chromatography (SFC-MS/MS)
Applicability Volatile & Thermally Stable SesquiterpenesNon-volatile & Thermally Labile Sesquiterpenoids (e.g., Sesquiterpene Lactones)Broad range, including chiral separations
Linearity (R²) > 0.99> 0.999[1][2]> 0.99
Limit of Detection (LOD) 0.05 - 10 µg/L0.03 - 2.0 µg/L[1]~2.3 - 20 µg/L (for triterpenoids)[3][4]
Limit of Quantification (LOQ) 0.15 - 30 µg/L0.1 - 6.0 µg/L[1]~7 - 60 µg/L (for triterpenoids)[3][4]
Precision (%RSD) < 15%< 10%< 15%
Accuracy (% Recovery) 80 - 120%90 - 110%85 - 115%

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile sesquiterpenoids.[5] Its high chromatographic resolution and the availability of extensive mass spectral libraries make it an excellent tool for the identification and quantification of these compounds in complex mixtures like essential oils.

Advantages:

  • Excellent separation efficiency for volatile compounds.

  • Robust and reliable instrumentation.

  • Extensive and well-established mass spectral libraries for compound identification.

Limitations:

  • Requires analytes to be thermally stable and volatile; derivatization may be necessary for some compounds.

  • Not suitable for the analysis of thermally labile sesquiterpene lactones.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of less volatile and thermally sensitive sesquiterpenoids, particularly sesquiterpene lactones, LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice.[5][6] It offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.

Advantages:

  • Suitable for a wide range of sesquiterpenoids, including non-volatile and thermally labile compounds.[6]

  • High sensitivity and selectivity, especially with tandem mass spectrometry.

  • Versatile, with various stationary and mobile phases available.

Limitations:

  • Matrix effects can suppress or enhance ionization, affecting accuracy.

  • Mass spectral libraries are not as comprehensive as for GC-MS.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "green" alternative to both GC and LC, utilizing supercritical carbon dioxide as the primary mobile phase.[7] It offers fast analysis times and is particularly well-suited for chiral separations. While its application in sesquiterpenoid analysis is less documented than GC-MS and LC-MS, it shows great promise for a broad range of these compounds.

Advantages:

  • Fast separations and high throughput.

  • Reduced use of organic solvents, making it an environmentally friendly technique.

  • Excellent for chiral separations of sesquiterpenoids.

  • Orthogonal selectivity compared to reversed-phase LC.

Limitations:

  • Fewer established and validated methods specifically for sesquiterpenoids compared to GC-MS and LC-MS.

  • Instrumentation is less common in standard analytical laboratories.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of sesquiterpenoids using GC-MS, LC-MS/MS, and SFC.

Protocol 1: GC-MS Analysis of Volatile Sesquiterpenes in Essential Oils

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Add an internal standard (e.g., n-alkane mixture) for quantification.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention indices with those in the NIST library and authentic standards.

  • Quantify analytes using the internal standard method based on the peak area of a characteristic ion.

Protocol 2: LC-MS/MS Analysis of Sesquiterpene Lactones in Plant Extracts

1. Sample Preparation:

  • Extract the powdered plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or maceration.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the initial mobile phase.

  • Add an appropriate internal standard.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, with optimized precursor-product ion transitions for each analyte.

3. Data Analysis:

  • Quantify the analytes using a calibration curve prepared with authentic standards and an internal standard.

Protocol 3: SFC-MS Analysis of Sesquiterpenoids

1. Sample Preparation:

  • Dissolve the extract or pure compound in a suitable solvent compatible with the SFC mobile phase (e.g., methanol, ethanol).

  • Filter the sample through a 0.22 µm syringe filter.

2. SFC-MS Instrumentation and Conditions:

  • SFC System: Waters ACQUITY UPC² or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPC² Torus 2-PIC (100 mm x 3.0 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% formic acid.

  • Gradient Elution: 2% B to 40% B over 5 minutes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Full scan or MRM mode.

3. Data Analysis:

  • Identify and quantify analytes using authentic standards and appropriate software.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting a suitable analytical technique, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation cluster_comparison Data Comparison & Selection Start Plant Material / Sample Extraction Extraction Start->Extraction Filtration Filtration & Dilution Extraction->Filtration GCMS GC-MS Filtration->GCMS LCMS LC-MS/MS Filtration->LCMS SFC SFC-MS Filtration->SFC Linearity Linearity GCMS->Linearity LCMS->Linearity SFC->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision LOD_LOQ->Precision Accuracy Accuracy Precision->Accuracy Specificity Specificity Accuracy->Specificity Comparison Compare Performance Data Specificity->Comparison Selection Select Optimal Method Comparison->Selection DecisionTree Analyte Sesquiterpenoid Properties Volatility Volatile & Thermally Stable? Analyte->Volatility GCMS GC-MS Volatility->GCMS Yes NonVolatile Non-Volatile or Thermally Labile Volatility->NonVolatile No Chirality Chiral Separation Needed? LCMS LC-MS/MS Chirality->LCMS No SFC SFC Chirality->SFC Yes NonVolatile->Chirality

References

Cytotoxicity of Cadinene Sesquiterpenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various cadinene sesquiterpenes against different cancer cell lines. The information is compiled from multiple studies to aid in the evaluation of their potential as anticancer agents.

Data Presentation: Cytotoxicity of Cadinene Sesquiterpenes

The following table summarizes the cytotoxic activity of selected cadinene sesquiterpenes, presenting their half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values against various cancer cell lines and in animal models.

SesquiterpeneCell Line / Animal ModelAssayIC50 / LD50Reference
9-oxo-10,11-dehydroageraphorone (Euptox A) A549 (Human Lung Carcinoma)MTT369 µg/mL[1]
HeLa (Human Cervical Carcinoma)MTT401 µg/mL[1]
Hep-2 (Human Laryngeal Carcinoma)MTT427 µg/mL[1]
9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODAs) HeLa (Human Cervical Carcinoma)WST-825-50 µM[2][3][4]
SiHa (Human Cervical Carcinoma)WST-825-50 µM[2][3][4]
δ-Cadinene OVCAR-3 (Human Ovarian Carcinoma)SRBDose-dependent inhibition
Parthenolide (B1678480) (Sesquiterpene Lactone) SiHa (Human Cervical Carcinoma)MTT8.42 ± 0.76 µM[5]
MCF-7 (Human Breast Adenocarcinoma)MTT9.54 ± 0.82 µM[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

General MTT Assay Protocol for Cytotoxicity Testing

1. Cell Seeding:

  • Cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined optimal density.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The cadinene sesquiterpene of interest is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound.

  • Control wells containing untreated cells and vehicle-treated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several cadinene sesquiterpenes exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The signaling pathways involved can vary depending on the specific compound and cell type.

Caspase-Dependent Apoptosis Induced by δ-Cadinene

δ-Cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway. This process involves the activation of a cascade of cysteine-aspartic proteases called caspases, which are central to the execution of apoptosis.

Caspase_Dependent_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion damages Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes δ-Cadinene δ-Cadinene δ-Cadinene->Cellular Stress induces

Caption: Caspase-dependent apoptosis pathway initiated by δ-Cadinene.

Cell Cycle Arrest and Apoptosis Induced by 9-oxo-ODAs

9-oxo-ODAs have been reported to suppress the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis. This is mediated through the p53 pathway and the downregulation of cyclin-dependent kinase 1 (CDK1).[2][3][4][6]

Cell_Cycle_Arrest_Apoptosis cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction 9-oxo-ODAs 9-oxo-ODAs p53 p53 9-oxo-ODAs->p53 activates CDK1 CDK1 9-oxo-ODAs->CDK1 downregulates p53_apoptosis p53 9-oxo-ODAs->p53_apoptosis activates p53->CDK1 inhibits Cell Cycle Progression Cell Cycle Progression CDK1->Cell Cycle Progression promotes Cell Cycle Arrest Cell Cycle Arrest Bax Bax p53_apoptosis->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis execute

Caption: Mechanism of 9-oxo-ODAs inducing cell cycle arrest and apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of Cadinane Sesquiterpenoids and a Proposed Framework for 3-Acetoxy-4-cadinen-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on derivatives of 3-Acetoxy-4-cadinen-8-one are not yet available in the public domain, this guide provides a comparative analysis of the biological activities of related cadinane (B1243036) sesquiterpenoids isolated from various natural sources, primarily the plant Eupatorium adenophorum (also known as Ageratina adenophora).[1][2][3] This class of compounds has garnered interest for its potential cytotoxic and antifungal properties.[2][4][5][6][7][8] This document summarizes the existing data on related compounds to inform future SAR studies and proposes a hypothetical framework for the systematic investigation of this compound derivatives.

Introduction to this compound and Cadinane Sesquiterpenoids

This compound is a cadinane-type sesquiterpenoid that has been isolated from Eupatorium adenophorum.[1][5] Cadinane sesquiterpenoids are a large and diverse group of bicyclic natural products characterized by the cadinane carbon skeleton. These compounds are widely distributed in the plant kingdom and have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[9][10] The growing interest in these natural products stems from their potential as lead compounds in drug discovery.

Comparative Biological Activity of Cadinane Sesquiterpenoids

To provide a basis for understanding the potential of this compound derivatives, this section summarizes the reported biological activities of structurally related cadinane sesquiterpenoids.

Several cadinane sesquiterpenes isolated from Eupatorium adenophorum have been evaluated for their in vitro antifungal activity against various phytopathogenic fungi.[2][3] The following table presents the effective dose (ED50) values for these compounds.

Table 1: Antifungal Activity of Cadinene Sesquiterpenes from Eupatorium adenophorum [2][3]

CompoundStructureTarget FungiED50 (μg/mL)
Cadinan-3-ene-2,7-dione(Structure not provided in search results)Sclerotium rolfsii181.60 ± 0.58
Rhizoctonia solani189.74 ± 1.03
7-Hydroxycadinan-3-ene-2-one(Structure not provided in search results)Not specified as highly active-
5,6-Dihydroxycadinan-3-ene-2,7-dione(Structure not provided in search results)Not specified as highly active-
Cadinan-3,6-diene-2,7-dione(Structure not provided in search results)Not specified as highly active-
2-Acetyl-cadinan-3,6-diene-7-one(Structure not provided in search results)Not specified as highly active-

Data from Kundu et al., 2013.[2][3]

The data suggests that the presence and position of carbonyl and hydroxyl groups on the cadinane scaffold influence the antifungal potency. For instance, Cadinan-3-ene-2,7-dione showed the most significant inhibitory activity against the tested fungi.[2][3]

While specific cytotoxicity data for this compound is not available, studies on other cadinane-type sesquiterpenoids have demonstrated their potential as anticancer agents. The following table summarizes the cytotoxic activities of several cadinane sesquiterpenoids isolated from the semi-mangrove plant Hibiscus tiliaceus.

Table 2: Cytotoxic Activity of Cadinane-Type Sesquiterpenoids from Hibiscus tiliaceus [6][7][8]

CompoundTarget Cell LinesIC50 (μM)
Compound 1bHepG2, Huh73.5 - 6.8
Compound 2bHepG2, Huh73.5 - 6.8
Compound 4HepG2, Huh73.5 - 6.8
Compound 6HepG2, Huh73.5 - 6.8
Compound 8HepG2, Huh73.5 - 6.8

Data from Chen et al., 2022.[7][8]

These findings indicate that cadinane sesquiterpenoids can exhibit potent cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range.[7][8]

Experimental Protocols

The following are generalized methodologies for assessing the antifungal and cytotoxic activities of novel compounds, based on standard practices in the field.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The spore concentration is adjusted to a standard density (e.g., 1-5 x 10^5 spores/mL).

  • Preparation of Test Compounds: The synthesized derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at an appropriate temperature for a defined period (e.g., 48-72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth in the control wells (containing no compound), as determined by visual inspection or by measuring the optical density.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (and a vehicle control, e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Proposed Framework for a Structure-Activity Relationship Study of this compound Derivatives

Given the absence of SAR data for this compound derivatives, a systematic study is warranted. The following section outlines a proposed workflow and key structural modifications for such a study.

G cluster_0 Synthesis of Derivatives cluster_1 Biological Evaluation cluster_2 Data Analysis and SAR Elucidation A This compound (Parent Compound) B Modification at C3-acetoxy group (e.g., hydrolysis, esterification with different acyl groups) A->B C Modification at C8-keto group (e.g., reduction, reductive amination) A->C D Modification of the cadinane skeleton (e.g., epoxidation, hydrogenation) A->D E In vitro Cytotoxicity Assays (e.g., MTT, SRB against a panel of cancer cell lines) B->E F In vitro Antimicrobial Assays (e.g., broth microdilution against pathogenic fungi and bacteria) B->F C->E C->F D->E D->F G Quantitative Structure-Activity Relationship (QSAR) Modeling E->G F->G H Identification of Pharmacophore G->H I Lead Compound Optimization H->I

Caption: A proposed workflow for the SAR study of this compound derivatives.

To establish a comprehensive SAR, the following modifications to the parent structure of this compound are proposed:

  • Modification of the C3-Acetoxy Group:

    • Hydrolysis: Removal of the acetyl group to yield the corresponding C3-hydroxyl derivative. This will help determine the importance of the ester functionality for activity.

    • Esterification: Replacement of the acetyl group with other acyl groups of varying chain length, branching, and electronic properties (e.g., propionyl, butyryl, benzoyl). This will probe the steric and electronic requirements of the binding pocket.

  • Modification of the C8-Keto Group:

    • Reduction: Reduction of the ketone to the corresponding alcohol. This will assess the role of the carbonyl group in biological activity, which could be involved in hydrogen bonding.

    • Reductive Amination: Conversion of the ketone to various primary, secondary, and tertiary amines to investigate the effect of introducing a basic nitrogen atom.

  • Modification of the Cadinane Skeleton:

    • Double Bond Modification: Hydrogenation of the C4-C5 double bond to evaluate the importance of this feature for activity.

    • Epoxidation: Introduction of an epoxide ring at the C4-C5 double bond to explore the effect of this reactive functional group.

By systematically synthesizing and evaluating the biological activities of these derivatives, a clear understanding of the structure-activity relationships for this class of compounds can be established, paving the way for the development of potent and selective therapeutic agents.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available regarding the signaling pathways modulated by this compound or its derivatives. For cytotoxic compounds, common mechanisms of action include the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation. Future research should focus on elucidating the mechanism of action of the most potent derivatives identified in the SAR studies. A proposed workflow for such an investigation is outlined below.

G A Active Derivative B Treatment of Cancer Cells A->B C Cell-Based Assays B->C D Apoptosis Assays (e.g., Annexin V/PI staining, caspase activation) C->D E Cell Cycle Analysis (e.g., flow cytometry) C->E F Target Identification (e.g., proteomics, transcriptomics) D->F E->F G Pathway Analysis (e.g., Western blotting for key signaling proteins) F->G H Elucidation of Mechanism of Action G->H

References

A Comparative Analysis of Synthetic vs. Naturally Isolated 3-Acetoxy-4-cadinen-8-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally isolated compounds is paramount. This guide provides a comparative overview of the biological activity of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid with potential therapeutic applications. Due to a lack of direct comparative studies in the current body of scientific literature, this guide will focus on the known biological activities of structurally related compounds isolated from its natural source, Eupatorium adenophorum, to infer potential activities and highlight the critical need for further research.

Introduction to this compound

This compound is a member of the cadinane (B1243036) class of sesquiterpenoids.[1][2][3][] It is a natural product that has been isolated from the plant Eupatorium adenophorum.[1][2][3][] This plant is a rich source of various bioactive sesquiterpenoids, which have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7][8] While specific data on this compound is limited, the activities of its chemical neighbors provide a foundation for predicting its potential biological profile.

Inferred Biological Activity Profile

Based on studies of other cadinane sesquiterpenes isolated from Eupatorium adenophorum, this compound is likely to exhibit the following biological activities:

Cytotoxicity

Several cadinane sesquiterpenes from Eupatorium adenophorum have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that certain cadinane derivatives showed in vitro cytotoxicity against HCT-8, Bel-7402, and A2780 cancer cells.[9] Another study highlighted the moderate cytotoxic activities of different sesquiterpenoids from the same plant against human breast cancer cells (MDA-MB-231) and human hepatocellular carcinoma cells (HepG2).[5] This suggests a potential avenue for this compound in anticancer research.

Anti-inflammatory Activity

The genus Eupatorium is well-known for its traditional use in treating inflammatory ailments.[5] Research has shown that various compounds isolated from Eupatorium adenophorum, including sesquiterpenoids, possess anti-inflammatory properties.[6] While direct evidence for this compound is not yet available, its structural similarity to other anti-inflammatory sesquiterpenoids from the same source suggests it may also modulate inflammatory pathways.

Antimicrobial and Antifungal Activity

Extracts and isolated compounds from Eupatorium adenophorum have been shown to possess antimicrobial and antifungal properties.[6][8][10] Studies have detailed the antifungal activity of cadinene sesquiterpenes against various phytopathogenic fungi.[8] This indicates that this compound could be a candidate for the development of new antimicrobial agents.

Synthetic vs. Natural: A Critical Unknown

A pivotal gap in the current research landscape is the absence of studies directly comparing the biological activity of synthetic this compound with its naturally isolated counterpart. The synthesis of this specific sesquiterpenoid has not been detailed in the available literature, which is a prerequisite for such a comparative analysis.

The stereochemistry of a molecule is crucial for its biological activity. Natural products are often isolated as single enantiomers, and their synthesis can be challenging, often resulting in racemic mixtures or different stereoisomers. These variations can lead to significant differences in pharmacological effects. Therefore, without a defined synthetic route and subsequent biological evaluation, it is impossible to conclude whether the synthetic version would be more or less active, or exhibit a different activity profile altogether, compared to the natural product.

Future Research Directions

To fully understand the therapeutic potential of this compound, the following research is essential:

  • Development of a Stereoselective Synthetic Pathway: A robust and efficient synthesis of this compound is the first critical step. This would provide a reliable source of the compound for extensive biological testing and allow for the synthesis of analogs.

  • Direct Comparative Biological Assays: Once a synthetic version is available, head-to-head studies comparing its cytotoxicity, anti-inflammatory, and antimicrobial activities with the naturally isolated compound are necessary. These studies should utilize a range of cell lines and microbial strains to establish a comprehensive activity profile.

  • Elucidation of the Mechanism of Action: Investigating the specific signaling pathways modulated by this compound is crucial. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis to identify the molecular targets and pathways through which it exerts its biological effects.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following are general methodologies commonly used for evaluating the biological activities of natural products, which would be applicable in future studies.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (synthetic or natural this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, the supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Antimicrobial Assay (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight to achieve a standardized inoculum density.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing Potential Research Workflows

To guide future research, the following workflow can be conceptualized:

G cluster_0 Compound Sourcing cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Natural Isolation Natural Isolation Cytotoxicity Assays Cytotoxicity Assays Natural Isolation->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Natural Isolation->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Natural Isolation->Antimicrobial Assays Chemical Synthesis Chemical Synthesis Chemical Synthesis->Cytotoxicity Assays Chemical Synthesis->Anti-inflammatory Assays Chemical Synthesis->Antimicrobial Assays Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assays->Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis Target Identification Target Identification Antimicrobial Assays->Target Identification Signaling Pathway Analysis->Target Identification

Figure 1. Proposed research workflow for this compound.

References

Comparative Efficacy Analysis of 3-Acetoxy-4-cadinen-8-one Against Standard Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the potential cytotoxic efficacy of the natural sesquiterpenoid, 3-Acetoxy-4-cadinen-8-one, benchmarked against established standard-of-care chemotherapy drugs. While direct experimental data on this compound is limited, this document synthesizes available information on structurally related cadinane (B1243036) sesquiterpenoids and extracts from its source, Eupatorium adenophorum, to project its potential therapeutic profile.[1][2][3][4][5] The data is intended to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this novel compound.

Introduction to this compound

This compound is a cadinane-type sesquiterpenoid isolated from the plant Eupatorium adenophorum.[1][2] This class of natural products has garnered scientific interest due to the diverse biological activities exhibited by related compounds, including anti-inflammatory and anticancer properties.[1][2][5][6] Extracts from E. adenophorum, rich in sesquiterpenes, have demonstrated cytotoxic effects against various cancer cell lines, suggesting that its individual constituents, such as this compound, may contribute to this activity.[6][7]

Comparative Cytotoxicity Data

To contextualize the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of related cadinane sesquiterpenoids and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against various cancer cell lines. This comparative data serves as a benchmark for evaluating the potential potency of this compound in future in vitro studies.

Table 1: Cytotoxic Activity of Cadinane Sesquiterpenoids Against Human Cancer Cell Lines

Compound/ExtractCell LineAssay DurationIC50 (µM)Reference
Cadinane Sesquiterpenoid MixHepG2 (Liver)Not Specified3.5 - 6.8[8][9]
Cadinane Sesquiterpenoid MixHuh7 (Liver)Not Specified3.5 - 6.8[8][9]
E. adenophorum Essential OilHepG2 (Liver)48h~30 µg/mL[7]
E. adenophorum ExtractHeLa (Cervical)Not Specified32 µg/mL[1]
E. adenophorum ExtractHepG2 (Liver)Not Specified50 µg/mL[1]

Table 2: Cytotoxic Activity of Standard Chemotherapeutic Drugs

DrugCell LineAssay DurationIC50 (µM)Reference(s)
DoxorubicinHepG2 (Liver)24h12.18[10][11]
DoxorubicinHuh7 (Liver)24h> 20[10][11]
DoxorubicinMCF-7 (Breast)24h2.50[10][11]
DoxorubicinA549 (Lung)24h> 20[10][11]
DoxorubicinHeLa (Cervical)24h2.92[10][11]
CisplatinHepG2 (Liver)48h~15-30[12]
CisplatinHeLa (Cervical)48h~10-25[12]
CisplatinMCF-7 (Breast)48h~20-40[12]
CisplatinA549 (Lung)48h~7.5[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design of robust and reproducible studies for evaluating the efficacy of this compound.

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[14] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) in complete culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17][18][19][20][21]

Principle: The assay utilizes a synthetic substrate, N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) or a fluorogenic substrate like N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[17][21] In the presence of active caspase-3, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified spectrophotometrically or fluorometrically, respectively.

Procedure:

  • Cell Treatment: Seed and treat cells with this compound or a standard apoptosis-inducing agent (e.g., Staurosporine) for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[17]

  • Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[22][23][24][25]

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase. Inhibitors of this pathway will reduce luciferase expression, which can be quantified by measuring luminescence.[22]

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HepG2, MCF-7) start->cell_culture compound_prep Compound Dilution (this compound & Standard Drugs) start->compound_prep seeding Plate Seeding cell_culture->seeding treatment Cell Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add MTT/Caspase Substrate incubation->reagent_add signal_dev Signal Development reagent_add->signal_dev readout Measure Absorbance/ Luminescence signal_dev->readout calc Calculate % Viability/ Activity readout->calc ic50 Determine IC50 calc->ic50

Caption: A generalized workflow for in vitro screening of this compound.

Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway, a potential target for therapeutic intervention.

References

Safety Operating Guide

Proper Disposal of 3-Acetoxy-4-cadinen-8-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-Acetoxy-4-cadinen-8-one with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In the event of accidental release, personnel should be evacuated from the area, and all ignition sources must be removed. Spills should be contained and collected with an inert absorbent material, then placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

This compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. The recommended method of disposal is through a licensed professional waste disposal service.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification:

    • Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Include the chemical formula (C₁₇H₂₆O₃) and CAS Number (923950-05-4) on the label.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) office.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

  • Documentation:

    • Maintain a detailed log of the amount of this compound waste generated.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the completed hazardous waste manifest and any other required documentation.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify & Label Waste Container A->B C Segregate Chemical Waste B->C D Seal & Store Container Securely C->D E Contact EHS or Licensed Contractor D->E F Complete Waste Manifest E->F G Schedule & Execute Pickup F->G

Disposal workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[1]

  • If Swallowed: Rinse mouth with water.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from the herbs of Eupatorium adenophorum.[1] Adherence to these protocols is critical for minimizing exposure and ensuring the well-being of all laboratory personnel.

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is crucial.[2] All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, based on general guidance for handling sesquiterpene lactones.[2]

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[2]
Eyes/Face Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards, this protects the eyes from splashes or airborne particles of the compound.[3]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[2] Fire/flame resistant and impervious clothing is also recommended.[3]
Respiratory Full-face RespiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] Use in a certified chemical fume hood is the primary engineering control.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety.[2] The following procedural steps provide a clear workflow for safe handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed and store at 2-8°C.

  • The storage container must be clearly labeled with the compound name and all relevant hazard warnings.[2]

2. Preparation and Handling:

  • Ensure all necessary PPE is donned correctly before handling the compound.[2]

  • All work with this compound, particularly in its solid or powder form, must be conducted within a certified chemical fume hood.[2]

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the solid material slowly to prevent splashing.[2]

  • Avoid the formation of dust and breathing in any mist, gas, or vapors.[3] Avoid contact with skin and eyes.[3]

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, taking care to avoid generating dust. Place the spilled material into a sealed container for proper disposal.[2] Clean the affected area with an appropriate solvent, followed by soap and water.[2]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[4]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

  • If swallowed: Do not induce vomiting. Call a physician or Poison Control Center immediately.[4]

4. Disposal Plan:

  • All waste materials, including contaminated PPE, weighing boats, and any spilled material, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Dispose of the chemical waste in accordance with all local, state, and federal hazardous waste disposal regulations.

Hazard Identification and First Aid

HazardFirst-Aid Measures
Skin Contact May cause skin irritation.[5][6]
Eye Contact May cause eye irritation.[3][5]
Inhalation May cause respiratory irritation.[5]
Ingestion Harmful if swallowed.[6]

Experimental Workflow for Safe Handling

To visualize the necessary steps for safely handling this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Spill Spill Containment Weigh->Spill Experiment Conduct Experiment Prepare->Experiment Prepare->Spill Clean Clean Work Area Experiment->Clean Experiment->Spill Doff_PPE Doff & Dispose of PPE Clean->Doff_PPE Waste Dispose of Chemical Waste Doff_PPE->Waste First_Aid Administer First Aid Spill->First_Aid Contact_EHS Contact EHS First_Aid->Contact_EHS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.